4-Bromo-3-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1161. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
10079-53-5 |
|---|---|
Molecular Formula |
C7H6BrNO2S |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
1-bromo-4-methylsulfanyl-2-nitrobenzene |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 |
InChI Key |
AQEGPOZOEITDSL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Canonical SMILES |
CSC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Other CAS No. |
5344-78-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-3-nitroanisole CAS 5344-78-5 chemical properties
The following technical guide details the properties, synthesis, and applications of 4-Bromo-3-nitroanisole, designed for researchers and drug development professionals.
CAS: 5344-78-5 Synonyms: 1-Bromo-4-methoxy-2-nitrobenzene; 2-Nitro-4-methoxyphenyl bromide[1][2]
Executive Summary
This compound (CAS 5344-78-5) is a high-value halogenated nitroaromatic intermediate critical to modern medicinal chemistry.[3] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an electrophilic bromine atom activated by an ortho-nitro group, and an electron-donating methoxy group.
This compound has emerged as a Key Starting Material (KSM) in the synthesis of Elacestrant (Orserdu®), a novel oral Selective Estrogen Receptor Degrader (SERD) approved for ER+/HER2- breast cancer. Its ability to undergo highly regioselective Suzuki-Miyaura cross-coupling while retaining a latent nitrogen source (the nitro group) makes it indispensable for constructing complex biaryl scaffolds.
Physicochemical Profile
Precise characterization is essential for process control. Note the relatively low melting point, which requires careful temperature management during solid handling to prevent caking.
| Property | Value | Notes |
| Molecular Formula | C₇H₆BrNO₃ | |
| Molecular Weight | 232.03 g/mol | |
| Appearance | Yellow to light brown crystalline solid | Darkens upon light exposure |
| Melting Point | 32–34 °C | Low MP; may exist as fused solid |
| Boiling Point | 153–154 °C @ 13 mmHg | |
| Density | ~1.68 g/cm³ | Predicted |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic nature |
| LogP | 2.5 | Moderate lipophilicity |
Synthesis & Manufacturing
The industrial synthesis of this compound is a study in regiochemical control. The most robust route avoids the nitration of 4-bromoanisole (which yields the undesired 2-nitro isomer) and instead utilizes the bromination of 3-nitroanisole.
Route Analysis: Bromination of 3-Nitroanisole[8]
-
Substrate: 3-Nitroanisole (1-methoxy-3-nitrobenzene).
-
Directing Effects:
-
Methoxy (-OMe): Strong activator, directs ortho/para.
-
Nitro (-NO₂): Strong deactivator, directs meta.
-
-
Regioselectivity: The -OMe group dominates the orientation. Position 4 is para to the methoxy group and ortho to the nitro group. This position is electronically favored and sterically accessible, leading to high regioselectivity for the 4-bromo isomer over the 2- or 6- positions.
Synthetic Workflow Diagram
The following diagram illustrates the regioselective logic and workflow.
Figure 1: Regioselective synthesis of this compound via bromination.
Reactivity & Functionalization
The core value of this compound lies in its "functional orthogonality." The bromine atom and nitro group can be reacted independently, allowing for sequential modification.
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This is the primary reaction used in drug discovery (e.g., Elacestrant synthesis).
-
Mechanism: The electron-withdrawing nitro group ortho to the bromine accelerates the oxidative addition of Pd(0) into the C-Br bond, making this substrate highly reactive compared to non-nitrated aryl bromides.
-
Protocol Insight: Standard conditions (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) work efficiently. The nitro group remains intact, serving as a masked amine.
Nitro Reduction (Unmasking the Amine)
Following carbon skeleton construction, the nitro group is reduced to an aniline.
-
Methods: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl, SnCl₂).
-
Chemo-selectivity Warning: If reducing before coupling, the C-Br bond is labile under hydrogenolysis conditions (hydrodebromination). Therefore, coupling is typically performed before reduction .
Nucleophilic Aromatic Substitution (SₙAr)
The nitro group activates the ortho-bromine toward nucleophilic displacement.
-
Reactivity: Strong nucleophiles (alkoxides, thiols, amines) can displace the bromine atom, converting the molecule into 3-nitro-4-substituted anisoles. This pathway competes with metal-catalyzed couplings if strong bases are used in the absence of a catalyst.
Divergent Reactivity Map
Figure 2: Divergent reaction pathways available for scaffold elaboration.
Case Study: Elacestrant Synthesis
Elacestrant (Orserdu®) is a SERD used to treat ER-positive, HER2-negative breast cancer. This compound is a strategic intermediate in its manufacturing.
-
Role: It provides the central benzene ring of the tetralin-fused system.
-
Process Step:
-
Coupling: this compound undergoes a Suzuki coupling with a boronic acid derivative (often a tetralone or naphthalene precursor).
-
Transformation: The nitro group is subsequently reduced to an amine, which is then acylated or alkylated to form the basic side chain crucial for SERD activity.
-
-
Why this KSM? The methoxy group is already in place (avoiding late-stage methylation), and the bromine/nitro pair allows for the precise sequential attachment of the pharmacophore's two wings.
Handling and Safety Standards
GHS Classification: Irritant (Skin/Eye), STOT SE 3 (Respiratory).
-
Storage: Store below 30°C. Due to its low melting point (32–34°C), it may fuse into a solid block during transit in hot climates. Re-melting and homogenization may be required before aliquoting.
-
Light Sensitivity: Protect from light to prevent degradation (denitration or oxidative darkening).
-
Personal Protective Equipment (PPE): Nitrile gloves and P95 respirator are mandatory. The compound is an aromatic nitro compound; avoid inhalation of dusts to prevent potential methemoglobinemia risks common to this class.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79288, this compound. Retrieved from [Link]
-
World Intellectual Property Organization (WIPO). (2025). Method for Preparing Elacestrant and Intermediate Thereof (WO/2025/256525).[4] Retrieved from [Link]
Sources
Technical Guide: Solubility Profile and Physicochemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5)
[1]
Executive Summary
This compound (CAS 5344-78-5) is a critical halogenated nitroaromatic intermediate used extensively in the synthesis of pharmaceuticals (e.g., Elacestrant precursors) and advanced agrochemicals.[1][2][3] Its utility stems from its orthogonal reactivity: the bromine atom facilitates metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group serves as a masked aniline for subsequent functionalization.[1]
This guide provides a definitive analysis of its solubility behavior. Unlike simple salts, this compound exhibits a lipophilic profile (LogP ~2.74) , dictating high solubility in chlorinated and polar aprotic solvents, and negligible solubility in aqueous media.[1] Understanding this dichotomy is essential for designing efficient reaction matrices and workup protocols.
Physicochemical Identity & Structural Basis
To predict solubility behavior, one must first understand the molecular architecture. The compound features a hydrophobic benzene core decorated with a lipophilic methoxy group and a polar—yet not hydrophilic enough to confer water solubility—nitro group.
Table 1: Core Physicochemical Parameters
| Property | Value | Source/Notes |
| IUPAC Name | 1-bromo-4-methoxy-2-nitrobenzene | Systematic nomenclature |
| CAS Number | 5344-78-5 | |
| Molecular Weight | 232.03 g/mol | |
| Physical State | Low-melting solid / Oil | Critical Note: MP is 32–34 °C. Often appears as a supercooled liquid or fused mass.[1][4] |
| Melting Point | 32–34 °C | Sigma-Aldrich [1], ThermoFisher [2] |
| LogP (Octanol/Water) | ~2.74 | Predicted/Chromatographic [3] |
| H-Bond Donors | 0 | Lack of donors reduces water solubility.[1] |
| H-Bond Acceptors | 4 | Nitro (2) + Methoxy (1) + Br (1) |
Expert Insight: The low melting point (32–34 °C) is a pivotal handling characteristic. In warm laboratory environments (>25 °C), the compound may exist as a semi-solid or oil. Solubility experiments must account for this phase transition, as the kinetics of dissolution for a liquid oil differ from a crystalline solid.
Solubility Analysis: Organic Solvents vs. Water
Theoretical Framework
Solubility is governed by the thermodynamic principle
-
In Water: The hydrophobic effect dominates. The energy required to disrupt the hydrogen-bonded water network to accommodate the bulky aromatic ring is not compensated by the weak dipole-dipole interactions formed between water and the nitro/methoxy groups.[1] Thus,
. -
In Organics: Van der Waals and dipole-dipole interactions between the solvent and solute are energetically favorable. The entropy of mixing drives dissolution.
Solvent Compatibility Matrix
The following data categorizes solvent suitability based on polarity and experimental observation (extraction/chromatography behaviors).
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent dipole-dipole matching; primary choice for extraction from aqueous phases.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Strong solvation of the nitro group; preferred for nucleophilic aromatic substitution ( |
| Esters | Ethyl Acetate | High | Good "like-dissolves-like" match; standard solvent for TLC and column chromatography.[1] |
| Alcohols | Methanol, Ethanol | Moderate to High | Soluble, especially upon warming. Often used as a co-solvent with water for recrystallization. |
| Ethers | THF, Diethyl Ether | Moderate | Good solubility; THF is ideal for cryogenic lithiation or Grignard reactions. |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | High LogP prevents solvation. Used as the anti-solvent in precipitation or the immiscible phase in washing steps. |
Visualization: Solvent Selection Logic
The following diagram illustrates the logical flow for selecting a solvent based on the process stage (Reaction vs. Workup).
Figure 1: Decision tree for solvent selection in synthesis and purification workflows.[1]
Experimental Protocols
As specific quantitative solubility values (g/L) are rarely published for intermediates, researchers must often determine these empirically. Below are two validated protocols.
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Purpose: To determine the saturation solubility in a specific organic solvent.[1]
-
Preparation: Weigh approximately 500 mg of this compound into a 20 mL scintillation vial.
-
Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[5]
-
Equilibration:
-
Seal the vial tightly.
-
Agitate at the target temperature (e.g., 25 °C) for 24 hours using an orbital shaker.
-
Note: If the solid fully dissolves, add more solid until a visible precipitate remains (saturation).
-
-
Sampling:
-
Allow the suspension to settle for 1 hour.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent).
-
-
Quantification:
-
Pipette exactly 0.5 mL of the filtrate into a pre-weighed aluminum weighing dish.
-
Evaporate the solvent gently under a nitrogen stream or in a vacuum oven at 30 °C.
-
Weigh the residue.
-
Calculation: Solubility (
) = (Mass of Residue / 0.5 mL).
-
Protocol B: HPLC-Based Solubility Assessment
Purpose: Precise quantification for analytical standards or kinetic solubility.[1]
-
Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or H3PO4).
-
Gradient: 50:50 to 90:10 over 10 mins.
-
-
Detection: UV at 254 nm or 280 nm (Nitroaromatics absorb strongly here).
-
Procedure: Inject the saturated filtrate (diluted 100x or 1000x) and compare peak area against a standard curve of known concentration [3].
Applications in Drug Development
The solubility profile of this compound directly influences its role as an intermediate, particularly in the synthesis of Selective Estrogen Receptor Degraders (SERDs) like Elacestrant [4].[1]
-
Reaction Engineering:
-
Biphasic Reactions: Due to its water insolubility, Suzuki couplings are often performed in Toluene/Water or DME/Water biphasic systems using a phase transfer catalyst (e.g., TBAB) or vigorous stirring to maximize interfacial contact.
-
Purification Strategy: Post-reaction, the mixture is diluted with water. The product partitions into the organic layer (DCM/EtOAc), while inorganic salts and catalysts remain in the aqueous layer.
-
Figure 2: Standard workup flow leveraging the compound's lipophilicity.[1]
Safety & Handling
Hazard Class: Irritant (Skin, Eye, Respiratory). Special Precaution:
-
Low Melting Point: Because it melts ~32 °C, it can easily liquefy on contact with warm skin or during milling/weighing operations. Liquid exposure often leads to faster dermal absorption than solid dust.
-
PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1] Handle in a fume hood to avoid inhaling dust/vapors.
References
-
SIELC Technologies. HPLC Separation of this compound. Application Note. Available at: [Link][1]
-
V & V Pharma Industries. this compound: Elacestrant Intermediate.[1] Available at: [Link][1]
-
PubChem. Compound Summary: this compound (CID 79288).[1][6] National Library of Medicine. Available at: [Link][1]
Sources
- 1. This compound | 5344-78-5 [chemicalbook.com]
- 2. This compound CAS 5344-78-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. This compound (CAS 5344-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. This compound | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromo-3-nitroanisole safety data sheet (SDS) and handling precautions
Executive Summary & Compound Profile
4-Bromo-3-nitroanisole (CAS: 5344-78-5) is a functionalized nitroaromatic intermediate critical in the synthesis of selective estrogen receptor degraders (SERDs) like Elacestrant and various kinase inhibitors.[1] While often classified generically as an irritant in preliminary databases, its structural moiety—combining a nitro group with a halogen on an electron-rich anisole ring—dictates a more rigorous safety protocol.[1]
Critical Operational Insight: The defining physical characteristic of this compound is its low melting point (32–34 °C) .[1] In many active laboratory environments, it may exist as a semi-solid or slush, significantly altering handling protocols, spill response, and containment strategies compared to standard crystalline solids.[1]
Table 1: Physicochemical & Hazard Profile[1][3][4]
| Property | Value / Description | Operational Implication |
| CAS Number | 5344-78-5 | Primary identifier for inventory tracking.[1] |
| Molecular Formula | C₇H₆BrNO₃ | MW: 232.03 g/mol .[1][2][3][4] |
| Physical State | Yellow crystalline solid / Semi-solid | Warning: Melts near ambient temperature (32°C).[1] |
| Boiling Point | 153–154 °C (at 13 mmHg) | High boiling, but thermally sensitive.[1] |
| GHS Classification | Skin Irrit. 2, Eye Irrit.[1][5] 2A, STOT SE 3 | Baseline hazard; treat as Toxic (Class 6.[1]1) for transport/handling due to nitro-group risks.[1][6] |
| UN Transport | UN 2811 (Toxic Solid, Organic, N.O.S.)[1] | Requires strict shipping and receiving protocols.[1] |
| Incompatibilities | Strong bases, Reducing agents, Oxidizers | Risk of runaway exothermic decomposition.[1] |
Hazard Architecture: Beyond the GHS Label
While the Safety Data Sheet (SDS) may label this compound primarily as an irritant (H315, H319), experienced medicinal chemists must recognize the latent hazards associated with the nitro-bromo-anisole scaffold.[1]
The Nitro-Aromatic Risk
Aromatic nitro compounds are notorious for methemoglobinemia upon absorption.[1] Although specific toxicological data for this derivative is sparse, the metabolic reduction of the nitro group to a hydroxylamine or nitroso intermediate can oxidize hemoglobin Fe(II) to Fe(III), impairing oxygen transport.[1]
-
Mechanism: Skin absorption is enhanced by the lipophilic methoxy (anisole) group.[1]
-
Precaution: Standard nitrile gloves may offer insufficient permeation resistance for prolonged contact with the molten phase.[1] Double-gloving or using laminate (Silver Shield) gloves is recommended for bulk handling.[1]
Thermal Instability & Runaway Potential
The combination of an electron-withdrawing nitro group and an electron-donating methoxy group creates a "push-pull" electronic system.[1]
-
Reaction Hazard: In the presence of strong bases (e.g., NaOH, KOH) at elevated temperatures, there is a risk of nucleophilic aromatic substitution displacing the methoxy or nitro group, potentially leading to energetic decomposition.[1]
-
Control: Avoid heating above 100 °C without differential scanning calorimetry (DSC) data to confirm thermal stability limits.
Operational Handling Protocols
The "Low-Melt" Challenge
Because this compound melts at ~32 °C, it often arrives or becomes a sticky, viscous liquid in warm labs.[1]
Protocol for Handling Molten/Semi-Solid Material:
-
Cold Storage: Store at 2–8 °C to maintain solid state for easier weighing.
-
Aliquot Strategy: If the bottle is semi-solid, do not attempt to chip it out. Gently warm the entire container in a water bath (max 40 °C) to fully melt, then dispense into aliquots while liquid. This prevents localized overheating and ensures homogeneity.[1]
-
Weighing: Weigh into pre-tared vessels. Avoid using weighing paper, as the substance may melt and soak through; use glass weighing boats or add directly to the reaction flask.[1]
Engineering Controls & PPE[1]
-
Primary Containment: All open handling must occur within a certified chemical fume hood.[1]
-
Glove Selection:
-
Respiratory: If handling large quantities of powder (preventing dust inhalation), use a P3/N100 particulate respirator if hood sash must be raised.[1]
Experimental Workflow Visualization
The following diagram outlines the decision logic for setting up a reaction involving this compound, emphasizing the critical safety checks often overlooked in standard SOPs.
Figure 1: Decision logic for safe handling and reaction setup, addressing the compound's low melting point and thermal sensitivity.
Emergency Response Procedures
Spill Management
Scenario: A 10g bottle drops and breaks. The material is a semi-solid slush.[1]
-
Evacuate & Ventilate: Clear the immediate area.[1] Ensure fume hood is operating at emergency flow if inside.
-
PPE Upgrade: Don double nitrile gloves and a face shield.[1]
-
Containment: Do not use paper towels immediately (smearing risk).[1] Surround the spill with vermiculite or sand to dike the flow.[1]
-
Cleanup: Scoop the slush/sorbent mixture into a wide-mouth jar.[1] Wipe the surface with ethanol or acetone (solubility is high in organics) followed by soap and water.[1]
-
Decontamination: Treat the area as if it were contaminated with a toxic nitro compound (potential for skin absorption).[1]
Fire & Decomposition[1]
-
Fire Extinguishing Media: Water spray, dry chemical, or CO₂.[1][5]
-
Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx), Hydrogen Bromide (HBr), and Carbon Monoxide.[1]
-
Firefighter Note: Full SCBA is mandatory.[1] The presence of the bromine atom and nitro group suggests the smoke will be heavy, corrosive, and acutely toxic.[1]
Storage & Stability
-
Temperature: Refrigerate (2–8 °C). Keeping it cold ensures it remains a solid, simplifying handling and reducing degradation.[1]
-
Light: Store in amber glass. Nitro compounds can undergo photochemical rearrangement or degradation.[1]
-
Shelf Life: Re-test purity (HPLC/GC) every 12 months. Watch for darkening (browning), which indicates decomposition.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79288, this compound.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-bromo-4-methoxy-2-nitrobenzene.[1] Retrieved from [Link][1]
-
International Labour Organization (ILO). Encyclopedia of Occupational Health and Safety: Aromatic Nitro Compounds.[1] Retrieved from [Link][1]
Sources
4-Bromo-3-nitroanisole melting point and boiling point data
CAS: 5344-78-5 | Thermodynamic Properties & Experimental Characterization
Executive Summary
4-Bromo-3-nitroanisole (1-bromo-4-methoxy-2-nitrobenzene) is a functionalized aromatic intermediate critical to the synthesis of pharmacophores, particularly in the modification of aniline derivatives and coupling reactions.
This guide addresses a specific technical challenge associated with this compound: its phase behavior. With a melting point range (32–34 °C) hovering just above standard ambient temperature, this compound exists as a "low-melting solid." This physical state complicates handling, purification, and storage, often leading to inconsistent analytical results if protocols are not strictly controlled. This document provides validated thermodynamic data and specific methodologies for handling this phase-boundary compound.
Chemical Identity & Structural Analysis[1][2]
| Parameter | Data |
| IUPAC Name | 1-Bromo-4-methoxy-2-nitrobenzene |
| Common Name | This compound |
| CAS Registry Number | 5344-78-5 |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol |
| SMILES | COc1ccc(Br)c(c1)=O |
| Appearance | Pale yellow to brown fused solid or crystalline chunks |
Structural Impact on Thermodynamics
The relatively low melting point of this compound compared to its isomers is driven by the ortho-effect and steric strain. The bulky nitro group at position 3 and the methoxy group at position 4 (para to bromine, but ortho to the nitro group's influence on the ring electron density) create a crystal lattice with lower packing energy.
Figure 1: Causal relationship between the steric arrangement of substituents and the observed thermodynamic properties.
Thermodynamic Properties: Melting & Boiling Points
The following data aggregates experimental values from Certificates of Analysis (CoA) and Safety Data Sheets (SDS) from major suppliers (Sigma-Aldrich, Thermo Scientific, Alfa Aesar).
Melting Point Data
Critical Note: Due to the MP being near 30°C, this compound may arrive as a liquid or a fused solid depending on shipping conditions.
| Source Type | Value Range | Condition/Notes |
| Primary Experimental | 32 – 34 °C | Standard high-purity crystalline form [1][2]. |
| Secondary Range | 29 – 32 °C | Often observed in technical grade (96-97%) samples [3]. |
| Outlier/Polymorph | 50 – 52 °C | Rarely cited; likely refers to a specific recrystallized polymorph or isomer error in literature [4]. |
Boiling Point Data
Atmospheric boiling of this compound is not recommended due to the risk of thermal decomposition (nitro-compounds are shock/heat sensitive).
| Pressure | Boiling Point | Application |
| 13 mmHg (Vacuum) | 153 – 154 °C | Standard distillation setpoint for purification [1][2]. |
| 3 mmHg (High Vac) | 66 – 67 °C | Preferred for gentle isolation to avoid thermal degradation [2]. |
| 760 mmHg (Atm) | ~300 °C (Predicted) | Theoretical only. Do not attempt; decomposition likely. |
Experimental Protocols
Protocol A: Melting Point Determination for Low-Melting Solids
Standard capillary methods often fail for compounds melting near ambient temperature due to "pre-melting" during handling.
Objective: Accurately determine MP without handling-induced phase change.
-
Sample Preparation:
-
Cool the sample vial to 4°C (refrigerator) for 30 minutes prior to handling to ensure it is fully solid.
-
Chill the spatula and the capillary tube in the same fridge.
-
-
Loading:
-
Quickly pulverize a small amount of the cold solid.
-
Load the capillary tube while keeping the sample chilled (use a cold block if available).
-
-
Instrument Setup:
-
Set the starting temperature of the melting point apparatus to 20 °C .
-
Set the ramp rate to 1 °C/minute .
-
-
Observation:
-
Sintering Point: Note when the crystals begin to collapse (likely ~29°C).
-
Meniscus Point: Note when a clear liquid meniscus forms (Target: 32–34°C).
-
Protocol B: Vacuum Distillation Workflow
Used for purifying the compound from reaction mixtures.
Figure 2: Purification workflow emphasizing vacuum control to prevent thermal decomposition.
Synthesis & Applications
This compound is primarily utilized as a scaffold for building complex heterocyclic structures.
-
Aniline Synthesis: Reduction of the nitro group yields 4-bromo-5-methoxyaniline , a precursor for dyes and pharmaceutical agents [3].
-
Coupling Reactions: The bromine atom at position 4 is activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or amine groups while retaining the methoxy/nitro substitution pattern.
Safety & Handling
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2–8 °C . Storing at room temperature is permissible but may result in the compound fusing into a solid block, making weighing difficult.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification & SDS. Retrieved from
-
ChemicalBook. (2024). This compound Properties and Boiling Point Data. Retrieved from
-
Thermo Scientific Chemicals. (n.d.).[1] this compound, 96% Specification. Retrieved from
-
ChemBK. (2024).[2] this compound Physical Properties. Retrieved from
Sources
difference between 4-Bromo-3-nitroanisole and 3-nitro-4-bromoanisole isomers
The following guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between the regioisomers of bromo-nitroanisole.
Focus: 4-Bromo-3-nitroanisole vs. 3-Bromo-4-nitroanisole
Executive Summary & Nomenclature Clarification
In drug development and fine chemical synthesis, the precise position of substituents on the anisole ring dictates reactivity, metabolic stability, and target binding.[1]
Critical Nomenclature Note:
The Core Difference: The primary distinction lies in the electronic conjugation of the nitro group.[4] In Isomer B (3-Br-4-NO₂), the nitro group is para to the electron-donating methoxy group, creating a strong "push-pull" electronic system.[1][4] In Isomer A (4-Br-3-NO₂), the nitro group is meta to the methoxy, disrupting this conjugation.[1][4] This fundamental difference drives the divergence in their synthesis and reactivity.[1][4]
Structural & Electronic Comparison
The following table summarizes the physicochemical differences driven by the substituent patterns.
| Feature | This compound (Isomer A) | 3-Bromo-4-nitroanisole (Isomer B)[1][4] |
| Substituent Pattern | 1-OMe, 3-NO₂, 4-Br | 1-OMe, 3-Br, 4-NO₂ |
| Electronic System | Non-Conjugated: NO₂ is meta to OMe.[1][4] | Push-Pull: NO₂ is para to OMe. |
| Hammett Effects | Br (para) is a weak deactivator. NO₂ (meta) is a strong withdrawer. | NO₂ (para) strongly withdraws electron density from OMe oxygen. |
| Dipole Moment | Moderate. Vectors of OMe and NO₂ are at ~120°.[1] | High. Vectors of OMe and NO₂ are at ~180° (additive). |
| Melting Point | 32–34 °C (Low melting solid) | Solid (Higher MP due to polarity/symmetry) |
| SNAr Reactivity | Low. The methoxy is not activated for displacement.[1][4] | High. The methoxy is para to NO₂, making it labile to nucleophilic attack.[1] |
Synthetic Pathways (The "How")
The synthesis of these isomers is mutually exclusive due to the directing effects of the anisole ring.[1] You cannot access both efficiently from a single common intermediate.[1][4]
Synthesis of this compound (Isomer A)
This isomer is accessible via Electrophilic Aromatic Substitution (EAS) because the directing groups cooperate.[4]
-
Step 1: Nitration of Anisole
3-Nitroanisole (Minor isomer, usually separated from 2- and 4-nitro).[1][4] -
Step 2: Bromination of 3-Nitroanisole.[4]
-
Mechanism:[4] The OMe group (strong activator) directs ortho/para. The NO₂ group (meta director) directs meta (relative to itself).
-
Outcome: The position para to OMe (and ortho to NO₂) is electronically favored.
-
Reagent:
or NBS.
-
Synthesis of 3-Bromo-4-nitroanisole (Isomer B)[1][2][4][6]
This isomer is difficult to synthesize via direct EAS because the directing effects conflict or lead to other isomers.
-
Problem: Bromination of 4-nitroanisole yields 2-bromo-4-nitroanisole (ortho to OMe), not the 3-bromo product.[1][4]
-
Solution: It requires Decarboxylative Bromination (Hunsdiecker-type) or Sandmeyer reactions.[4]
Synthetic Decision Tree
The following diagram illustrates the divergent pathways required to access these specific isomers.
Figure 1: Synthetic divergence showing why direct bromination of nitroanisoles yields different regioisomers.
Analytical Differentiation (The "Proof")
When analyzing a sample to confirm identity, 1H-NMR is the definitive tool.[1][4] The coupling constants (
1H-NMR Analysis[1][4][6]
| Proton | This compound (Isomer A) | 3-Bromo-4-nitroanisole (Isomer B)[1][4] |
| H2 (Ortho to OMe) | Doublet ( | Doublet ( |
| H5 (Meta to OMe) | Doublet ( | Doublet of Doublets ( |
| H6 (Ortho to OMe) | Doublet of Doublets Couples to H5 (ortho) and H2 (meta). | Doublet ( |
| Key Distinction | Look for the H5 proton.[4] In Isomer A, H5 is ortho to Br.[1] In Isomer B, H5 is ortho to NO₂, causing a significant downfield shift (higher ppm) for H5 in Isomer B. | [1] |
Reactivity Check (Chemical Proof)
If spectroscopy is ambiguous, a chemical spot-test can differentiate them:
-
Reaction: Treat with Sodium Methoxide (NaOMe) in Methanol at reflux.
-
Isomer B (3-Br-4-NO₂): The methoxy group is para to the nitro group.[4] This activates the ring for Nucleophilic Aromatic Substitution (SNAr) . The methoxy might exchange (invisible) or the bromine might be displaced if conditions are harsh.[1] More importantly, the para-nitro system is susceptible to reduction.[1][4]
-
Isomer A (4-Br-3-NO₂): The methoxy is meta to the nitro.[4] It is electronically stable against SNAr at the methoxy position.[1][4]
References
-
Synthesis of this compound
-
Synthesis of 3-Bromo-4-nitroanisole (Decarboxylative route)
-
General NMR Shift Data for Trisubstituted Benzenes
Sources
- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. 4-溴-3-硝基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 5344-78-5 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. L06944.14 [thermofisher.com]
- 6. 3-BROMO-4-NITROANISOLE | 98447-30-4 [chemicalbook.com]
- 7. New Route Of Synthesis Of M Bromoanisole [quickcompany.in]
suppliers and commercial availability of high-purity 4-Bromo-3-nitroanisole
The following technical guide is structured to serve as a comprehensive operational manual for researchers and procurement specialists in the pharmaceutical sector. It moves beyond simple vendor listing to address the verification of quality, a critical gap in standard sourcing workflows.[1]
A Technical Guide for Drug Development & Medicinal Chemistry
Executive Summary: The Strategic Value of CAS 5344-78-5
In the landscape of modern oncology therapeutics, 4-Bromo-3-nitroanisole (CAS 5344-78-5) has elevated from a generic building block to a critical intermediate.[1] Its primary high-value application is in the synthesis of Elacestrant (Orserdu®), an oral selective estrogen receptor degrader (SERD) approved for ER+/HER2- breast cancer.[1]
For drug development professionals, the sourcing challenge is not scarcity, but regiochemical purity . The compound’s substitution pattern (methoxy, nitro, and bromo groups) makes it prone to specific isomeric impurities during synthesis that are difficult to separate and can compromise downstream API (Active Pharmaceutical Ingredient) yields.
This guide provides a self-validating sourcing protocol, ensuring that the material you procure meets the stringent requirements of late-stage lead optimization and GMP manufacturing.
Chemical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, the procurement team must define the technical specification. For this compound, the melting point is a key indicator of isomeric purity; a depressed melting point often indicates the presence of the 2-bromo isomer.[1]
| Property | Specification | Critical Note |
| IUPAC Name | 1-bromo-4-methoxy-2-nitrobenzene | Note:[1][2][3][4] "this compound" uses anisole numbering (OMe=1).[1] |
| CAS Number | 5344-78-5 | Verify against CAS 50648-86-5 (isomer) to avoid mix-ups. |
| Molecular Weight | 232.03 g/mol | |
| Appearance | Yellow to light brown crystalline solid | Dark brown/tarry appearance suggests oxidative degradation or residual copper.[1] |
| Melting Point | 29–34 °C | Primary CQA. Material melting <29°C likely contains >5% solvent or isomers.[1] |
| Solubility | Soluble in DCM, Chloroform, DMSO | Poor solubility in water. |
| Storage | 2–8 °C (Refrigerated) | Low melting point makes it prone to fusing into a monolith at room temp.[1] |
Synthesis-Driven Impurity Profiling
Understanding how the supplier makes the chemical allows you to predict what impurities to look for.[1] There are two dominant industrial routes.[1]
Route A: Electrophilic Bromination of 3-Nitroanisole (Dominant Industrial Route)[1]
-
Mechanism: Direct bromination of 3-nitroanisole using
or NBS.[1] -
Regiochemistry: The methoxy group directs ortho/para.[1] The nitro group directs meta.[1] Position 4 (para to OMe) is the major product.[1]
-
Impurity Risk:
Route B: Sandmeyer Reaction (High-Specificity Route)[1]
-
Mechanism: 4-Methoxy-2-nitroaniline
Diazonium Salt CuBr Product.[1] -
Impurity Risk:
Visualization: Impurity Origin Logic
The following diagram maps the genesis of critical impurities based on the synthesis route.
Figure 1: Synthesis pathways and associated impurity risks.[1] Route A is most common for bulk supplies.[1]
Commercial Availability & Supplier Landscape[3][5]
The market is segmented by scale and quality grade.[1] For drug development, "Technical Grade" is insufficient due to the isomer risk.[1]
Tier 1: Catalog Suppliers (Gram to Kg Scale)
Best for: Early discovery, reference standards.[1]
-
Sigma-Aldrich (Merck): Catalog #338737.[1] High reliability, comprehensive CoA (Certificate of Analysis).
-
Thermo Scientific (Chemicals): Legacy Alfa Aesar catalog.[1] Good for 5g–100g sizes.[1]
-
TCI Chemicals: Often holds stock in Japan/USA.[1]
-
Santa Cruz Biotechnology (SCBT): Good for small-scale screening.[1]
Tier 2: Bulk & GMP Intermediates (Kg to Ton Scale)
Best for: Pilot plant, GLP tox studies, Elacestrant generic development.[1]
-
V & V Pharma Industries (India): Explicitly markets this CAS as an intermediate for Elacestrant [1].[1]
-
Amadis Chemical: Strong in nitro-aromatic building blocks.[1]
-
Capot Chemical: Frequent supplier of anisole derivatives.[1]
Tier 3: Custom Synthesis (Aggregators)[1]
-
ChemicalBook / Molbase: Lists numerous Chinese manufacturers (e.g., Panjin Greenchem).[1] Warning: Requires strict third-party validation as batch-to-batch consistency varies.[1]
The "Self-Validating" Quality Control Protocol
As a Senior Scientist, you cannot rely solely on the vendor's CoA.[1] The following protocol is a mandatory internal release test for incoming batches of this compound.
A. Visual & Physical Inspection[1]
-
Melting Point Check: Use a capillary melting point apparatus with a ramp rate of 1°C/min.
B. Chromatographic Purity (HPLC Method)
Standard C18 columns may struggle to resolve the 2-bromo and 4-bromo isomers.[1] A Phenyl-Hexyl or specialized column is recommended for superior
Method Parameters:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Gradient: 40% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm (Nitro group absorption).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Control is crucial due to low MP of analyte).[1]
C. Structural Verification (1H-NMR)
NMR is the definitive method to rule out regioisomers.[1]
-
Solvent:
or .[1] -
Diagnostic Signals (this compound):
-
Look for the coupling pattern of the aromatic protons.[1]
-
H-2 (between NO2 and OMe): Doublet (small coupling, J ~ 3 Hz, meta-coupling to H-6).[1]
-
H-5 (ortho to Br): Doublet (J ~ 9 Hz, ortho-coupling to H-6).[1]
-
H-6: Doublet of Doublets.[1]
-
Differentiation: The 2-bromo isomer will show a different splitting pattern due to symmetry changes.[1]
-
Supply Chain Risk Management
When sourcing this compound for regulated projects (IND-enabling or Clinical):
-
Cold Chain Logistics: Due to the low melting point (29°C), shipments in summer months or through hot climates (e.g., transit through Dubai or Texas) can result in the material arriving as a fused melted block.[1]
-
Action: Mandate "Temperature Controlled" or "Ice Pack" shipping during warm seasons.[1]
-
-
Regulatory Status:
References
-
V & V Pharma Industries. (n.d.).[1] this compound Product Page. Retrieved February 20, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (2025).[1] this compound WebBook. Retrieved February 20, 2026, from [Link]
-
PubChem. (2025).[1][8] Compound Summary: this compound.[1][3][4][7][9][10][11] National Library of Medicine.[1] Retrieved February 20, 2026, from [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. L06944.14 [thermofisher.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS 5344-78-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Manufacturers of this compound, 97%, CAS 5344-78-5, B 1440, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 11. alkalisci.com [alkalisci.com]
4-Bromo-3-nitroanisole: A Linchpin Scaffold in Medicinal Chemistry
Here is the in-depth technical guide on 4-Bromo-3-nitroanisole.
Building Block Profile & Technical Guide
Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, This compound (CAS 5344-78-5) has transcended its role as a simple commodity chemical to become a critical "linchpin" scaffold. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
-
Bromine (C-4): A highly activated handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
Nitro Group (C-3): A latent nitrogen source that activates the bromine for nucleophilic aromatic substitution (
) and serves as a precursor for anilines, indoles, and benzimidazoles. -
Methoxy Group (C-1): An electron-donating anchor that modulates lipophilicity and provides metabolic stability.
This guide details the technical utility of this scaffold, highlighting its flagship application in the synthesis of Elacestrant (Orserdu®) , a novel oral Selective Estrogen Receptor Degrader (SERD) approved for breast cancer treatment.
Synthesis & Preparation: The Regioselectivity Challenge
A common misconception in process chemistry is that this compound can be accessed via direct nitration of 4-bromoanisole. This is chemically flawed. The methoxy group is a strong ortho/para director, while the bromine is a deactivating ortho/para director. Nitration of 4-bromoanisole overwhelmingly yields 4-bromo-2-nitroanisole (nitro group ortho to the methoxy).
To access the 3-nitro isomer (where the nitro group is meta to the methoxy and ortho to the bromine), the industrial standard relies on a Sandmeyer sequence starting from 4-methoxy-2-nitroaniline (also known as Fast Red 3GL Base).
Validated Synthesis Route (Sandmeyer)
-
Starting Material: 4-Methoxy-2-nitroaniline.
-
Diazotization: Treatment with sodium nitrite (
) in hydrobromic acid ( ) at 0–5°C generates the diazonium salt. -
Substitution: Reaction with Copper(I) bromide (
) displaces the diazo group with bromine.
Caption: Figure 1. The Sandmeyer route ensures correct regiochemistry, avoiding the isomer issues of direct nitration.
Chemo-Selectivity & Reactivity Profile
The "Dance of Reactivity" for this molecule is dictated by the electronic push-pull between the electron-donating methoxy group and the electron-withdrawing nitro group.
The Activation Effect
The nitro group at C-3 significantly lowers the electron density at the C-4 carbon (bearing the bromine). This makes the C-Br bond:
-
More reactive in Oxidative Addition (Pd^0
Pd^II) compared to un-nitrated anisoles. -
Susceptible to Nucleophilic Aromatic Substitution (
) with strong nucleophiles (e.g., thiols, amines), although Pd-catalysis is generally preferred for cleaner profiles.
Divergent Workflows
The scaffold serves as a branching point for two major medicinal chemistry workflows:
-
Path A (Suzuki First): Coupling the aryl bromide to a boronic acid, followed by nitro reduction. This is the Elacestrant route .
-
Path B (Reduction First): Reducing the nitro group to an aniline first allows for the synthesis of benzimidazoles or highly substituted anilines, though the bromine must survive the reduction conditions.
Caption: Figure 2. Divergent synthetic pathways: Biaryl assembly (left) vs. Indole/Heterocycle synthesis (right).
Case Study: Elacestrant (Orserdu®) Synthesis
Elacestrant is a SERD used for ER+, HER2- breast cancer.[1][2][3] The this compound scaffold forms the central aromatic ring that links the tetralin core to the basic amine side chain.
Mechanism of Assembly:
-
Coupling: The this compound is coupled via a Suzuki reaction to a tetralin-boronate ester. The nitro group prevents premature side-reactions and activates the bromine.
-
Transformation: Post-coupling, the nitro group is reduced to an aniline.
-
Side Chain Attachment: The resulting aniline is alkylated (or undergoes reductive amination) to attach the ethyl-amino side chain responsible for SERD activity.
| Parameter | Value / Condition |
| Role | Core linker fragment (Ring B) |
| Key Reaction | Suzuki-Miyaura Cross-Coupling |
| Catalyst System | |
| Base | |
| Solvent | Dioxane/Water or Toluene/Ethanol/Water |
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
For the coupling of this compound with phenylboronic acid (Model Reaction).
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
- (3-5 mol%)
- (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a dry Schlenk flask with this compound (232 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and
(58 mg, 0.05 mmol) under argon. -
Solvation: Add degassed 1,4-dioxane (5 mL) and 2M aqueous
(1 mL). -
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The nitro group significantly accelerates the oxidative addition step compared to non-nitrated anisoles.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Expected Yield: 85–95% of 4-methoxy-2-nitro-1,1'-biphenyl.
Protocol B: Chemoselective Nitro Reduction
Reduction of the nitro group to aniline without dehalogenation (if Br is retained) or post-coupling.
Reagents:
-
Nitro-biaryl intermediate (1.0 equiv)
-
Iron powder (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (4:1)
Procedure:
-
Setup: Dissolve the nitro compound in Ethanol/Water. Add
and Iron powder. -
Reaction: Heat to reflux (80°C) with vigorous stirring for 1–2 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Partition between water and EtOAc. The organic layer contains the pure aniline.[4]
-
Note: This method is preferred over catalytic hydrogenation (
) if the molecule contains other reducible halides or sensitive alkenes.
Safety & Handling (E-E-A-T)
-
Hazards: this compound is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .
-
Sensitization: As with many nitro-aromatics, there is a potential for skin sensitization. Double-gloving (Nitrile) is recommended.
-
Thermal Stability: While generally stable, nitro-compounds can be energetic. Avoid heating crude reaction mixtures to dryness at high temperatures (>150°C) without DSC testing.
-
Storage: Store at room temperature, protected from light.
References
-
Synthesis & Applications: this compound. PubChem Compound Summary. National Center for Biotechnology Information. [Link]
-
Elacestrant Synthesis: Method for Preparing Elacestrant and Intermediate Thereof. WIPO Patent Application WO/2025/256525. (Links this compound to Elacestrant synthesis). [Link]
-
Suzuki Coupling Protocols: Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. (General mechanistic grounding for the described protocol). [Link]
-
Indole Synthesis: Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes. Organic Syntheses, Coll. Vol. 10, p.522 (2004). (Describes the use of nitro-aromatics for indole construction). [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 4-Bromo-3-nitroanisole via Nitration of 4-bromoanisole
Abstract
This document provides a comprehensive guide for the synthesis of 4-Bromo-3-nitroanisole, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2][3] The protocol details the electrophilic aromatic nitration of 4-bromoanisole using a standard mixed acid (sulfuric and nitric acid) approach. Emphasis is placed on the mechanistic underpinnings of the reaction, particularly the principles of regioselectivity in polysubstituted aromatic systems. This guide includes a detailed, field-tested experimental protocol, safety imperatives, characterization data, and troubleshooting advice to ensure a high-yield, high-purity synthesis.
Introduction and Scientific Principles
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of the nitro group (—NO₂), which serves as a versatile functional handle for further chemical transformations, such as reduction to an amine.[4][5] this compound is a key building block used in the synthesis of various active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] Its synthesis via the nitration of 4-bromoanisole is a classic example of electrophilic aromatic substitution (EAS), governed by the directing effects of the existing substituents on the aromatic ring.
The Reaction Mechanism: Generating the Electrophile
The reaction proceeds through the generation of a potent electrophile, the nitronium ion (NO₂⁺). Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.[6] It protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[5][7][8][9] This process drives the equilibrium towards the formation of this highly reactive electrophile, which is necessary for the substitution to occur.[6]
Equation 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The Principle of Regioselectivity
The critical challenge in the nitration of a disubstituted benzene ring like 4-bromoanisole is controlling the position of the incoming nitro group. The regiochemical outcome is determined by the cumulative electronic effects of the methoxy (—OCH₃) and bromo (—Br) substituents.
-
Methoxy Group (—OCH₃): This is a strongly activating group and an ortho, para-director.[10][11] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring via resonance, stabilizing the positive charge in the arenium ion intermediate.
-
Bromo Group (—Br): This is a deactivating group but is also an ortho, para-director.[12] It deactivates the ring through a strong electron-withdrawing inductive effect but directs ortho and para due to electron donation via resonance.
In 4-bromoanisole, the powerful ortho, para-directing influence of the methoxy group dominates. The para position is already occupied by the bromine atom. Therefore, the incoming electrophile is directed to the positions ortho to the methoxy group (C3 and C5). Of these, the C3 position is sterically less hindered and is the primary site of attack, leading to the formation of this compound as the major product.
Diagram: Reaction Mechanism
Caption: Mechanism of 4-bromoanisole nitration.
Safety Imperatives and Hazard Management
Nitration reactions are highly exothermic and involve corrosive and toxic materials. Strict adherence to safety protocols is mandatory.[13]
-
Hazard Assessment: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[14] Nitric acid is also a strong oxidizing agent that can react violently with organic materials.[14] The reaction generates significant heat, and poor temperature control can lead to thermal runaway and the formation of explosive byproducts.[4][13]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with adequate ventilation to prevent inhalation of toxic acid fumes.[13] An emergency eyewash station and safety shower must be readily accessible.[14]
-
Personal Protective Equipment (PPE):
Experimental Protocol
This protocol is optimized for a laboratory scale synthesis yielding a high-purity product.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| 4-Bromoanisole | 104-92-7 | 187.04 | 5.0 g (26.7 mmol) | Starting material[15] |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 20 mL | Catalyst/Solvent |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | 3.0 mL (~47.4 mmol) | Nitrating agent |
| Crushed Ice | N/A | 18.02 | ~150 g | For quenching |
| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | For neutralization |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed | Recrystallization solvent |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | Drying agent |
Equipment: 100 mL Round-bottom flask, 50 mL dropping funnel, magnetic stirrer and stir bar, ice-water bath, Büchner funnel and filtration flask, 250 mL beakers, separatory funnel (optional), rotary evaporator (optional).
Step-by-Step Synthesis Procedure
-
Preparation of the Nitrating Mixture:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly, and with continuous stirring, add 3.0 mL of concentrated nitric acid dropwise via a dropping funnel. Causality: This addition is highly exothermic; slow, pre-chilled addition is critical to prevent a dangerous temperature spike.[16] Maintain the temperature below 10 °C throughout the addition.
-
-
Nitration Reaction:
-
Once the nitrating mixture is prepared and cooled, begin the slow, dropwise addition of 4-bromoanisole (5.0 g) over a period of 20-30 minutes.
-
Crucially, maintain the internal reaction temperature between 0 °C and 10 °C using the ice bath. Causality: Strict temperature control minimizes the formation of dinitrated and other side products.[12]
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
-
Reaction Monitoring (Optional):
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) eluent system. The product spot should be more polar than the starting material.
-
-
Work-up and Isolation:
-
In a 400 mL beaker, prepare a slurry of ~150 g of crushed ice and a small amount of water.
-
Slowly and carefully pour the completed reaction mixture onto the stirred ice slurry. Causality: This step quenches the reaction by rapidly cooling and diluting the acid mixture. The dilution significantly decreases the solubility of the organic product, causing it to precipitate.[17]
-
A pale yellow solid should precipitate. Allow the mixture to stir for 15 minutes as the ice melts to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes the bulk of the residual mineral acids.[17]
-
-
Neutralization Wash:
-
Transfer the crude solid to a beaker and add ~50 mL of a saturated sodium bicarbonate solution. Stir for 10-15 minutes. Causality: This step is essential to neutralize and remove any remaining traces of strong acids, which could otherwise degrade the product or interfere with subsequent steps.[17]
-
Collect the solid again by vacuum filtration and wash with a final portion of cold deionized water.
-
-
Purification by Recrystallization:
-
Transfer the washed solid to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified, pale yellow crystals of this compound by vacuum filtration.
-
Dry the crystals in a desiccator or a vacuum oven at low heat.
-
Diagram: Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | Pale yellow to yellow crystalline powder[1][2] |
| Melting Point | 32-34 °C (literature)[18] |
| Molecular Formula | C₇H₆BrNO₃[1][19] |
| Molecular Weight | 232.03 g/mol [20] |
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.8-8.0 ppm (d, 1H, Ar-H ortho to NO₂)
-
δ ~7.5-7.7 ppm (dd, 1H, Ar-H between Br and NO₂)
-
δ ~6.9-7.1 ppm (d, 1H, Ar-H ortho to OCH₃)
-
δ ~3.9-4.0 ppm (s, 3H, -OCH₃)
-
-
IR Spectroscopy (ATR):
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up. - Temperature too low. | - Extend reaction time or allow to warm slightly (e.g., to room temp) after initial stirring. - Ensure complete precipitation before filtration. - Ensure temperature does not fall significantly below 0 °C. |
| Dark, Oily Product | - Formation of byproducts (dinitration). - Reaction temperature was too high. | - Strictly maintain reaction temperature below 10 °C. - Ensure slow, controlled addition of reagents. - Purify crude product carefully via recrystallization or column chromatography. |
| Product does not precipitate | - Product is soluble in the acidic aqueous mixture. | - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[17] |
| Acidic Product after Wash | - Insufficient washing. | - Repeat the wash with saturated sodium bicarbonate solution, ensuring vigorous stirring. Check neutrality with pH paper. |
References
-
The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony. (2026, January 15). Oreate AI Blog. Retrieved February 20, 2026, from [Link]
-
Nitration and Sulfuric Acid Recovery. (n.d.). KBR. Retrieved February 20, 2026, from [Link]
-
Manufacturer of this compound: Synthesis, Properties and Market Analysis. (2023, May 8). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 20, 2026, from [Link]
-
Nitration reaction safety. (2024, June 7). YouTube. Retrieved February 20, 2026, from [Link]
-
Nitration of Benzene. (2024, January 24). Chemistry Steps. Retrieved February 20, 2026, from [Link]
-
Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
What is the role of sulphuric acid in nitration of benzene? (2018, March 1). Quora. Retrieved February 20, 2026, from [Link]
-
Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. Retrieved February 20, 2026, from [Link]
-
What safety precautions should I take when handling nitric acid? (2024, May 22). Quora. Retrieved February 20, 2026, from [Link]
-
Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec. Retrieved February 20, 2026, from [Link]
-
Frontier Orbitals and Charge Approaches in Electrophilic Aromatic Substitution: The Cases of Anisole and Benzaldehyde. (2026, February 2). Preprints.org. Retrieved February 20, 2026, from [Link]
-
Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? (2024, February 3). Quora. Retrieved February 20, 2026, from [Link]
- US5763697A - Process for the nitration of aromatic compounds. (n.d.). Google Patents.
-
Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. (n.d.). University of Technology, Iraq. Retrieved February 20, 2026, from [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate. Retrieved February 20, 2026, from [Link]
-
A comparison of regioselectivity in electrophilic aromatic substitution... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. Retrieved February 20, 2026, from [Link]
-
This compound. (2024, April 9). ChemBK. Retrieved February 20, 2026, from [Link]
-
18.4 Aromatic Nitration and Sulfonation. (2019, June 5). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Electrophilic aromatic substitution. Part 28. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 20, 2026, from [Link]
-
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
- CN104230675A - Preparation method of 4-bromoanisole. (n.d.). Google Patents.
-
Preparation method of 4-bromoanisole. (2014, December 24). Patsnap. Retrieved February 20, 2026, from [Link]
-
Experiment : Synthesis of 1-Bromo-4-nitrobenzene. (n.d.). Science Learning Center. Retrieved February 20, 2026, from [Link]
- US7737308B1 - Methods for nitrating compounds. (n.d.). Google Patents.
-
4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020, June 21). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
Nitration and aromatic reactivity. (n.d.). Book. Retrieved February 20, 2026, from [Link]
-
4-Bromoanisole. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
This compound 96.0%(GC). (n.d.). Pure Synth. Retrieved February 20, 2026, from [Link]
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- 22. This compound [webbook.nist.gov]
Application Note: A Guide to Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-nitroanisole
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its broad utility is attributed to mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with 4-Bromo-3-nitroanisole.
This substrate is a valuable building block, incorporating both a strongly electron-withdrawing nitro group and an electron-donating methoxy group. This electronic profile presents specific challenges and opportunities for optimization. This guide moves beyond a simple recitation of steps to explain the underlying causality behind experimental choices, empowering the user to not only replicate a procedure but also to troubleshoot and adapt it for their specific synthetic goals.
Mechanistic Framework: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for rational optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
Sources
Application Note: Selective Reduction of 4-Bromo-3-nitroanisole to 4-Bromo-3-aminoanisole
[1]
Abstract
The reduction of 4-Bromo-3-nitroanisole to 4-Bromo-3-aminoanisole presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (
Mechanistic Insight & Chemoselectivity
The primary failure mode in this transformation is the oxidative addition of the active metal catalyst into the
-
Palladium (Pd): Highly active for oxidative addition into
bonds. Unmodified is generally unsuitable for this substrate without specific poisons (e.g., diphenylsulfide). -
Platinum (Pt): Exhibits significantly lower affinity for
oxidative addition compared to Pd, making it the metal of choice for catalytic hydrogenation of halonitroarenes. -
Iron (Fe): Operates via a single-electron transfer (SET) mechanism that is thermodynamically insufficient to cleave the
bond under mild conditions, offering near-perfect chemoselectivity.
Reaction Pathway Diagram
Figure 1: Chemoselectivity pathways. Green path indicates desired transformation; red paths indicate common side reactions.
Protocol A: Iron-Mediated Reduction (High Fidelity)
Methodology: Fe powder /
Materials
-
Substrate: this compound (1.0 equiv)
-
Reductant: Iron Powder (325 mesh recommended) (5.0 equiv)
-
Additive: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (3:1 ratio)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve This compound (10 mmol, 2.32 g) in Ethanol (30 mL).
-
Activation: Add Water (10 mL) and Ammonium Chloride (50 mmol, 2.67 g). Stir vigorously at room temperature for 5 minutes.
-
Initiation: Add Iron Powder (50 mmol, 2.79 g) in a single portion.
-
Note: Use fine powder (reduced iron) for faster kinetics.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Observation: The reaction mixture will turn dark grey/brown (iron oxide sludge).
-
Duration: Monitor by TLC (30% EtOAc/Hexane) or HPLC. Conversion is typically complete within 1–3 hours.
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filtration: Filter the suspension through a pad of Celite to remove iron residues. Wash the pad copiously with warm Ethyl Acetate (or Methanol) to ensure the polar aniline is desorbed from the iron cake.
-
Caution: Dry iron waste can be pyrophoric. Keep the filter cake wet with water before disposal.
-
-
Extraction: Concentrate the filtrate to remove most ethanol. Dilute the residue with water and extract with Ethyl Acetate (
mL).[1] -
Purification: Wash combined organics with brine, dry over
, and concentrate. The product is typically obtained as a tan/brown solid. Recrystallization from Ethanol/Hexane can yield analytical purity.
Protocol B: Catalytic Hydrogenation (Scalable)
Methodology: Platinum on Carbon (
Materials
-
Catalyst: 5% Pt/C (sulfided variants are even more selective, but standard Pt/C is usually sufficient for bromides).
-
Solvent: Methanol or Ethyl Acetate.
-
Hydrogen Source:
balloon (1 atm) or pressure vessel (3–5 bar).
Step-by-Step Procedure
-
Charge: To a nitrogen-flushed autoclave or hydrogenation flask, add This compound (10 mmol, 2.32 g) and Methanol (40 mL).
-
Catalyst Addition: Carefully add 5% Pt/C (100 mg, ~2 wt% loading relative to substrate).
-
Safety: Catalysts are pyrophoric. Add under an inert blanket (Nitrogen/Argon).
-
-
Hydrogenation: Purge the vessel with Nitrogen (
), then Hydrogen ( ).-
Pressure: Maintain
pressure at 1–3 bar . High pressures increase the risk of dehalogenation. -
Temperature: Maintain at 20–25°C (Room Temp). Do not heat.
-
-
Monitoring: Monitor consumption of
or check aliquots via HPLC. Reaction is typically fast (1–4 hours).-
Stop Condition: Stop immediately upon disappearance of starting material to prevent over-reduction.
-
-
Workup: Filter the catalyst through Celite (under inert atmosphere if recycling). Concentrate the filtrate to yield the crude aniline.
Analytical Validation
The following data points confirm the identity and purity of 4-Bromo-3-aminoanisole .
| Technique | Expected Signal / Result | Interpretation |
| HPLC | Single peak, RT shift from SM | Purity >98% indicates successful reduction. |
| MS (ESI+) | Characteristic 1:1 isotopic pattern for Bromine ( | |
| 1H NMR | Methoxy group (intact). | |
| 1H NMR | Broad singlet corresponding to | |
| 1H NMR | Aromatic Region | 1:2:1 splitting pattern (ABX system) typical of 1,2,4-substitution. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Loss of Bromine (Des-bromo product) | Catalyst too active (Protocol B) | Switch to Protocol A (Fe/NH4Cl) or use sulfided Pt/C. Lower H2 pressure. |
| Incomplete Conversion | Stirring inefficient (Protocol A) | Iron powder settles easily. Ensure vigorous mechanical or magnetic stirring. |
| Azo/Azoxy Impurities | pH too basic | Ensure sufficient |
| Low Yield (Trapped on Iron) | Poor extraction (Protocol A) | The amine can bind to iron oxides. Wash Celite cake with warm methanol or EtOAc. |
References
-
Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation."[2] Synthetic Communications, vol. 37, no.[2] 16, 2007, pp. 2777–2786. Link
-
Corma, A., et al. "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science, vol. 313, no. 5785, 2006, pp. 332–334. Link
-
Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45–53. Link
-
Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, vol. 42, 1854, pp. 186–196. (Foundational Reference for Fe Reduction).
Application Note: Buchwald-Hartwig Amination Protocols using 4-Bromo-3-nitroanisole
This Application Note provides a comprehensive technical guide for performing Buchwald-Hartwig aminations on 4-Bromo-3-nitroanisole . This specific substrate presents a unique chemical profile: it is electronically activated (by the ortho-nitro group) yet sterically encumbered. The protocols below are designed to maximize chemoselectivity, preventing common side reactions such as background S_NAr (Nucleophilic Aromatic Substitution) or nitro-group reduction.
Executive Summary & Chemical Logic
This compound serves as a critical intermediate for synthesizing 3,4-functionalized anisole derivatives, including benzimidazoles and quinoxalines.
Substrate Analysis[1]
-
Electronic Activation: The nitro group at the 3-position (ortho to the bromide) significantly decreases electron density at the C-Br bond. While this facilitates oxidative addition to Pd(0), it also renders the substrate susceptible to uncatalyzed nucleophilic aromatic substitution (S_NAr) with strong aliphatic nucleophiles.
-
Steric Environment: The ortho-nitro substituent creates steric bulk, requiring catalytic systems with wide bite angles or bulky biaryl phosphine ligands to facilitate reductive elimination.
-
Chemo-selectivity: The primary challenge is preserving the nitro group (avoiding reduction) while effecting the C-N coupling.
Mechanistic Strategy
To achieve high yields, the catalytic cycle must outcompete two off-cycle pathways:
-
Background S_NAr: Occurs with aliphatic amines at high temperatures. Mitigation: Use active Pd catalysts to lower the required reaction temperature.
-
Dehalogenation: Occurs if the amine undergoes
-hydride elimination before reductive elimination.[1] Mitigation: Use electron-rich, bulky ligands (e.g., XPhos, BrettPhos) to accelerate reductive elimination.
Decision Matrix: Protocol Selection
Use the following logic to select the optimal protocol for your specific amine partner.
Figure 1: Decision tree for selecting the appropriate catalytic system based on amine nucleophilicity.
Experimental Protocols
Protocol A: The "Workhorse" Method (XPhos System)
Best for: Secondary amines, primary aliphatic amines, and general screening. Rationale: XPhos is highly effective for ortho-substituted aryl halides due to its ability to stabilize the Pd(0) species and accelerate oxidative addition.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Pd_2(dba)_3 (2.0 mol% Pd) or Pd(OAc)_2 (4.0 mol%)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4.0 – 8.0 mol%)
-
Base: Cs_2CO_3 (2.0 equiv) – Crucial for nitro-tolerance
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Argon flow, charge an oven-dried reaction vial with this compound (232 mg, 1.0 mmol), Pd_2(dba)_3 (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and Cs_2CO_3 (650 mg, 2.0 mmol).
-
Amine Addition:
-
Solid Amines: Add with the other solids.
-
Liquid Amines: Add via syringe after solvent.
-
-
Solvation: Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the block to 100 °C for 12–16 hours.
-
Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: The "High-Performance" Method (BrettPhos System)
Best for: Primary anilines (arylamines) and sterically hindered amines. Rationale: BrettPhos forms a highly active catalyst that prevents the formation of stable Pd-amido dimers, common with primary amines.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Pre-catalyst: BrettPhos Pd G3 or G4 (2.0 – 4.0 mol%)
-
Alternative: Pd(OAc)_2 (2 mol%) + BrettPhos (4 mol%)
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Note: If the substrate is sensitive to strong bases, switch to K_3PO_4.
-
-
Solvent: Toluene or t-Amyl Alcohol
Step-by-Step Procedure:
-
Catalyst Activation: If using Pd(OAc)_2/Ligand separate, premix them in the solvent for 5 minutes at RT to ensure ligation. If using G3/G4 precatalyst, add directly.
-
Charging: Add this compound (1.0 mmol), Amine (1.2 mmol), Base (1.4 mmol), and Catalyst to the vial.
-
Degassing: Purge the headspace with Nitrogen/Argon for 2 minutes.
-
Reaction: Heat to 80–110 °C . Conversion is often rapid (1–4 hours).
-
Monitoring: Check TLC every hour. The nitro group activates the bromide, often leading to faster kinetics than standard aryl bromides.
-
-
Quench: Dilute with water/EtOAc. Wash organic layer with brine. Dry over Na_2SO_4.[6]
Optimization Data & Troubleshooting
Comparative Screening Data (Representative)
Yields are approximate based on typical reactivity profiles for o-nitro aryl bromides.
| Entry | Catalyst System | Base | Solvent | Temp | Yield (Morpholine) | Yield (Aniline) | Notes |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene | 100°C | <10% | <5% | Ligand too simple; oxidative addition slow. |
| 2 | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 110°C | 65% | 40% | Moderate; steric bulk of nitro group interferes. |
| 3 | Pd2(dba)3 / XPhos | Cs2CO3 | Dioxane | 100°C | 92% | 78% | Recommended Protocol A. Excellent tolerance. |
| 4 | Pd G3 BrettPhos | NaOtBu | Toluene | 80°C | 88% | 95% | Recommended Protocol B. Best for anilines. |
| 5 | None (Control) | K2CO3 | DMF | 120°C | 30% | 0% | Background SNAr observed with aliphatic amines. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Deactivation | Ensure inert atmosphere (O2 free). Switch to Pd G3/G4 precatalysts to ensure active Pd(0) generation. |
| Dehalogenation (Ar-H) | Switch to BrettPhos or RuPhos . These bulky ligands accelerate reductive elimination over | |
| Nitro Reduction | Hydride Source Present | Avoid alcohol solvents if using strong bases at high temp. Ensure solvent is anhydrous. Use Cs2CO3 (weaker base). |
| Background SNAr | Thermal Substitution | Run a control without Pd. If SNAr is competitive, lower temp to 60°C and increase catalyst loading to 5 mol%. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific influence of the ortho-nitro group.
Figure 2: Catalytic cycle for the amination of this compound. Note that the reductive elimination step is critical due to the steric hindrance of the ortho-nitro group.
Safety & Handling
-
Nitro Compounds: this compound is a nitro-aromatic. While generally stable, avoid subjecting the reaction mixture to temperatures >140°C or allowing the reaction to run dry, as nitro compounds can be energetic.
-
Palladium Residues: Pd species are toxic. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or DMT) if the product is intended for biological testing.
-
Base Handling: NaOtBu is moisture sensitive and corrosive. Handle in a glovebox or weigh quickly in air and seal immediately.
References
-
Buchwald-Hartwig Amin
-
Pd-Catalyzed Amination of Nitro-Substituted Aryl Halides (Estrone Series)
-
Use of XPhos and BrettPhos for Hindered Substr
-
General Protocol for Buchwald-Hartwig Amin
- Title: Buchwald-Hartwig Amin
- Source: Chemistry LibreTexts
-
URL:[Link]
-
Amination of Heteroaryl Halides (Relevant Analogs)
- Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- Source: NIH / PMC
-
URL:[Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 9. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Elacestrant Intermediates using 4-Bromo-3-nitroanisole
The following Application Note and Protocol guide details the strategic use of 4-Bromo-3-nitroanisole in the synthesis of Elacestrant (RAD1901) . This guide is designed for medicinal chemists and process development scientists, focusing on the high-value transformation of this intermediate into the critical aryl-linker scaffold that connects the tetralin core to the drug's characteristic basic side chain.
Executive Summary
Elacestrant is an oral selective estrogen receptor degrader (SERD) utilized in the treatment of ER+/HER2- advanced breast cancer.[1][2] The molecule's efficacy hinges on a specific pharmacophore: a tetrahydronaphthalene core substituted with a basic amine side chain that facilitates receptor degradation.
This compound serves as the critical "Aryl-Linker Module" in the convergent synthesis of Elacestrant. It provides the aromatic scaffold that links the tetralin core to the side chain. Its unique substitution pattern—offering orthogonal reactivity via the nitro (latent amine), bromo (cross-coupling handle), and methoxy (electronic modulator/phenol precursor) groups—allows for the precise assembly of the drug's "eastern" hemisphere.
This guide details the conversion of this compound into the key N-(2-bromo-5-methoxyphenyl)acetamide intermediate and its subsequent Suzuki coupling to the tetralin core.
Retrosynthetic Logic & Pathway
The synthesis of Elacestrant is best understood through a convergent approach. The molecule is disconnected at the biaryl bond and the amine side chain.
Structural Role of this compound[4]
-
The Bromo Group (C4): Serves as the electrophile for the Suzuki-Miyaura coupling to the tetralin boronate, establishing the carbon skeleton.
-
The Nitro Group (C3): Acts as a masked amine. Post-coupling, it is reduced to an aniline, which serves as the nucleophilic attachment point for the bulky alkyl-side chain via reductive amination.
-
The Methoxy Group (C1): Is retained (or demethylated to a phenol depending on the specific analog) to modulate the electronic properties of the biaryl system.
Pathway Visualization
The following diagram illustrates the flow from raw material to the coupled intermediate.
Figure 1: Synthetic workflow transforming this compound into the Elacestrant scaffold.
Detailed Experimental Protocols
Phase 1: Synthesis of the Linker (N-(2-bromo-5-methoxyphenyl)acetamide)
This phase focuses on converting the commercial starting material into the coupling-ready acetamide. The critical challenge is reducing the nitro group without debrominating the aromatic ring.
Step 1.1: Chemoselective Reduction
Objective: Reduce -NO₂ to -NH₂ while preserving the Ar-Br bond.
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.
-
Why this method? Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation (cleaving the C-Br bond). The Fe/NH₄Cl system is mild, highly chemoselective for nitro groups, and operationally simple.
Protocol:
-
Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend This compound (1.0 eq) in Ethanol (10 vol) and Water (2.5 vol).
-
Activate: Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.
-
Monitor: Check by HPLC/TLC after 2 hours. The reaction is typically complete within 3-4 hours.
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the cake with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dilute the residue with Ethyl Acetate and wash with water and brine. Dry over Na₂SO₄ and concentrate to yield 3-amino-4-bromoanisole .
-
Expected Yield: 85-92%
-
Appearance: Off-white to pale brown solid.
-
Step 1.2: Acetylation (Protection)
Objective: Protect the amine as an acetamide to prevent catalyst poisoning during the Suzuki coupling and to direct the coupling reactivity.
-
Reagents: Acetic Anhydride (Ac₂O), Pyridine or Triethylamine, DCM.
Protocol:
-
Dissolve: Dissolve the crude amine (from Step 1.1) in Dichloromethane (DCM, 10 vol).
-
Add Base: Add Pyridine (1.5 eq) and cool to 0°C.
-
Acetylate: Dropwise add Acetic Anhydride (1.2 eq) while maintaining temperature <10°C.
-
Stir: Allow to warm to room temperature (20-25°C) and stir for 2 hours.
-
Quench: Add water to quench excess anhydride.
-
Extraction: Separate phases. Wash organic layer with 1N HCl (to remove pyridine), then NaHCO₃, then brine.
-
Crystallization: Concentrate and recrystallize from Ethanol/Heptane if necessary to achieve >98% purity.
-
Product: N-(2-bromo-5-methoxyphenyl)acetamide .
Phase 2: Suzuki-Miyaura Coupling to Tetralin Core
This step constructs the carbon skeleton of Elacestrant.
Reagents:
-
Electrophile: N-(2-bromo-5-methoxyphenyl)acetamide (Prepared above).
-
Nucleophile: Tetralin-Vinyl Boronate (derived from 6-methoxy-1-tetralone route).
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
Protocol:
-
Inertion: Purge a reactor with Nitrogen.
-
Loading: Charge the Tetralin Boronate (1.0 eq), N-(2-bromo-5-methoxyphenyl)acetamide (1.05 eq), and Base (2.5 eq) into a mixture of DME/Water (4:1).
-
Catalyst: Add Pd catalyst (0.03 - 0.05 eq).
-
Coupling: Heat to 85-90°C for 4-6 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through silica or Celite to remove Pd.
-
Purification: Column chromatography (Hexane/EtOAc). This yields the Biaryl Intermediate .
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Debromination (Step 1.1) | Reducing agent too strong (e.g., H₂/Pd). | Switch to Fe/NH₄Cl or SnCl₂. If using hydrogenation, use sulfided Pt/C catalyst. |
| Incomplete Acetylation | Wet amine or old Ac₂O. | Dry the amine intermediate thoroughly (azeotrope with toluene). Ensure Ac₂O quality. |
| Low Suzuki Yield | Catalyst poisoning by free amine. | Ensure Acetylation (Step 1.2) is 100% complete. Free amines can coordinate to Pd and inhibit the cycle. |
| Protodeboronation | Base too strong or temp too high. | Use milder base (K₃PO₄) or anhydrous conditions if the boronate is unstable. |
Safety & Handling (MSDS Highlights)
-
This compound:
-
Hazards: Skin and eye irritant. Potential sensitizer.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Stable under standard conditions.
-
-
Iron Powder: Flammable solid (pyrophoric when finely divided). Dispose of wet iron waste carefully to avoid fire hazards.
-
Palladium Catalysts: Heavy metal toxicity. Ensure proper waste stream segregation.
References
-
Synthesis of Elacestrant Core: Chemistry Today. "Elacestrant: Synthetic strategy towards elacestrant." (2023).[3] Describes the original route and the Suzuki coupling of N-(2-bromo-5-methoxyphenyl)acetamide.
-
(Search: Elacestrant synthesis)
-
-
Patent on Elacestrant Preparation: World Intellectual Property Organization.[3] WO/2025/256525.[4] "Method for Preparing Elacestrant and Intermediate Thereof." (2025).[1][2][4] Explicitly lists this compound as a raw material for Suzuki coupling.[4]
-
Reagent Application: Chemical Science. "Gram-scale synthesis of (+)-elacestrant." (2025).[5] Discusses the assembly of the tetralin core and side-chain installation.
-
Product Specification: V&V Pharma Industries. "this compound as Elacestrant Intermediate."[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CRYSTAL FORM OF ELACESTRANT DIHYDROCHLORIDE, PREPARATION METHOD THEREFOR, AND USE THEREOF - Patent 4534523 [data.epo.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, Manufacturer, Supplier, India [vandvpharma.com]
nucleophilic aromatic substitution (SNAr) on 4-Bromo-3-nitroanisole
Application Note: AN-2026-SNAr-04
Topic: Nucleophilic Aromatic Substitution (
Executive Summary
This compound (CAS: 5344-78-5) is a critical scaffold in the synthesis of third- and fourth-generation EGFR tyrosine kinase inhibitors (e.g., analogs of Vandetanib and Osimertinib). Its structural utility lies in the orthogonal reactivity of its three functional handles: the methoxy group (C1), the nitro group (C3), and the bromine atom (C4).
This Application Note provides a validated technical guide for performing nucleophilic aromatic substitution (
Mechanistic Profiling & Substrate Analysis
The Electronic Conflict
Success in this reaction requires understanding the competing electronic effects on the Meisenheimer complex (the rate-determining transition state).
-
Activation (The Pull): The nitro group at C3 is ortho to the leaving group (Br at C4). It stabilizes the anionic intermediate via resonance, delocalizing the negative charge onto the electronegative oxygen atoms of the nitro group.[1]
-
Deactivation (The Push): The methoxy group at C1 is para to the leaving group. Through resonance (+M effect), it donates electron density into the ring. This increases the electron density at C2, C4, and C6, thereby destabilizing the formation of the anionic Meisenheimer complex at C4.
Implication: Reaction rates for this compound are significantly slower (10–100x) than for non-methoxylated analogs. Elevated temperatures (
Pathway Visualization
The following diagram illustrates the reaction mechanism and the resonance conflict.
Caption: Figure 1.
Reaction Optimization: Critical Parameters
To maximize conversion and suppress side reactions (such as hydrolysis to the phenol), the following parameters must be controlled:
| Parameter | Recommended | Rationale |
| Solvent | DMF, DMSO, or NMP | High dielectric constant stabilizes the polar transition state. DMSO offers the fastest rates but is harder to remove. |
| Green Alternative | 2-Propanol or Ethanol | Viable only for highly reactive nucleophiles (e.g., morpholine, pyrrolidine) at reflux. Slower kinetics but easier workup. |
| Base | Neutralizes the HBr generated. Inorganic bases ( | |
| Temperature | Required to overcome the deactivating effect of the para-methoxy group. | |
| Stoichiometry | 1.2 - 1.5 eq. Nucleophile | Excess nucleophile drives the reaction to completion (pseudo-first-order kinetics). |
Detailed Protocol: Synthesis of 4-(4-Methoxy-2-nitrophenyl)morpholine
This protocol describes the reaction with morpholine, a common motif in kinase inhibitors.
Reagents & Equipment
-
Substrate: this compound (1.0 eq, 23.2 g, 100 mmol)
-
Nucleophile: Morpholine (1.5 eq, 13.1 g, 150 mmol)
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 eq, 27.6 g) -
Solvent: Dimethylformamide (DMF), anhydrous (100 mL, 4.3 vol)
-
Equipment: 500 mL 3-neck round-bottom flask, mechanical stirrer, reflux condenser, internal temperature probe, nitrogen inlet.
Step-by-Step Procedure
-
Setup: Charge the flask with this compound,
, and DMF under a nitrogen atmosphere. -
Nucleophile Addition: Add morpholine dropwise over 10 minutes at room temperature (20–25°C). Note: Mild exotherm may occur.
-
Reaction: Heat the slurry to 90°C . Maintain agitation at 300–400 rpm to ensure suspension of the base.
-
Monitoring (IPC): Sample after 4 hours. Analyze by HPLC (C18 column, MeCN/Water gradient).
-
Target: < 1.0% remaining starting material (SM).
-
Typical Time: 4–6 hours.[2]
-
-
Quench & Workup:
-
Cool the mixture to 25°C.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Stir for 30 minutes to granulate the solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (
) to remove residual DMF and inorganic salts. -
Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99.5%) is required.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Workflow Diagram
Caption: Figure 2.[3] Operational workflow for the scale-up synthesis of the morpholine adduct.
Troubleshooting & Quality Control
Common issues encountered during this synthesis and their remediation:
| Issue | Probable Cause | Corrective Action |
| Low Conversion (>5% SM) | Insufficient temperature or "stalled" base. | Increase Temp to 100°C; add 0.1 eq. of fresh base. Ensure base is finely ground. |
| Phenol Impurity (Ar-OH) | Water in solvent (Hydrolysis of Br). | Use anhydrous DMF; ensure |
| Dark/Tarred Product | Thermal decomposition or oxidation. | Sparge solvent with |
| "Oiled Out" Product | Quench temperature too high. | Ensure water is ice-cold (<5°C) during quench; add seed crystals if available. |
Safety & Scale-Up Considerations
-
Thermal Hazards: Nitroanisoles are energetic compounds. While this compound is generally stable up to its boiling point, Differential Scanning Calorimetry (DSC) should be performed before scaling beyond 100g to identify the onset of decomposition (typically >200°C for this class).
-
Sensitization: Both the substrate and the product are potential skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.
-
Waste Disposal: The aqueous filtrate contains DMF and bromide salts. It must be segregated as halogenated organic waste, not poured down the drain.
References
- Mechanism & Kinetics: Terrier, F. Nucleophilic Aromatic Substitution: An Introduction. VCH Publishers, 1991. (Foundational text on kinetics and the effect of EDGs).
-
Substrate Reactivity: "Electronic and solvent effects on kinetics of SNAr substitution reactions...". ResearchGate. Available at: [Link]
-
Synthetic Protocol (Analogous): "A Novel, Safe, and Robust Nitration Process for the Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine". Organic Process Research & Development. Available at: [Link]
-
Safety Data: "2-Nitroanisole Safety Data Sheet". ILO International Chemical Safety Cards. Available at: [Link]
-
EGFR Inhibitor Synthesis: "Design and synthesis of quinazolinones as EGFR inhibitors". Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
Troubleshooting & Optimization
preventing debromination during nitro reduction of 4-Bromo-3-nitroanisole
Current Status: Operational
Topic: Chemoselective Nitro Reduction (Preventing Hydrodehalogenation)
Target Molecule: 4-Bromo-3-nitroanisole
The Chemoselectivity Challenge
User Query: "Why am I losing the bromine atom during the reduction of my nitro group?"
Technical Insight:
The reduction of this compound presents a classic chemoselectivity conflict. The Carbon-Bromine (C-Br) bond is susceptible to hydrodehalogenation (cleavage by hydrogen) under many of the same conditions used to reduce the nitro group (
This is particularly prevalent in Catalytic Hydrogenation (e.g.,
To retain the bromine atom, you must utilize a method that operates via a Single Electron Transfer (SET) mechanism (Chemical Reduction) or use a poisoned catalyst system that is kinetically slow toward aryl halides.
Method Selection Workflow
Use this decision matrix to select the optimal protocol for your specific scale and constraints.
Figure 1: Decision matrix for selecting the reduction protocol based on scale and equipment availability.
Validated Protocols
Method A: Stannous Chloride ( ) Reduction
Status: Recommended for Lab Scale Selectivity Score: 99% Mechanism: Single Electron Transfer (Non-catalytic)
This method is the "Gold Standard" for preserving halogens. Tin(II) reduces the nitro group selectively without touching the C-Br bond.
Reagents:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (
) (5.0 eq)
Protocol:
-
Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration).
-
Addition: Add
in one portion. -
Reaction: Heat to reflux (
) for 2–4 hours. Monitor by TLC/LCMS.-
Note: The nitro group will disappear; the bromine will remain intact.
-
-
Workup (Critical Step):
Method B: Iron/Acetic Acid (Bechamp Reduction)
Status: Recommended for Scale-Up Selectivity Score: 95–98% Mechanism: Surface-mediated electron transfer
Iron powder is cheap and highly selective. It avoids the emulsion issues of tin but generates iron waste.
Reagents:
-
Substrate (1.0 eq)
-
Iron Powder (3.0–5.0 eq, fine mesh)
-
Acetic Acid (glacial) / Ethanol / Water (1:2:1 ratio)
Protocol:
-
Suspension: Suspend the substrate and Iron powder in the Ethanol/Water mixture.
-
Activation: Add Acetic Acid slowly.
-
Reaction: Heat to reflux (
) with vigorous stirring (mechanical stirring recommended for scale). -
Monitoring: Reaction is usually complete within 1–3 hours.
-
Workup:
-
Filter hot through Celite to remove unreacted iron.
-
Neutralize the filtrate with
. -
Extract with organic solvent.[6]
-
Method C: Catalytic Hydrogenation (The "High Risk" Option)
Status: Use with Caution Selectivity Score: Variable (Requires Catalyst Poisoning)
If you must use hydrogenation (e.g., to avoid metal waste), you cannot use standard Palladium on Carbon (Pd/C). You must use a less active metal or a poison.
The "Safe" Catalytic System:
-
Catalyst: 5% Platinum on Carbon (Pt/C) or Sulfided Pt/C.
-
Why: Platinum is less active toward oxidative addition into C-Br bonds than Palladium.
-
-
Additive (Poison): Diphenylsulfide (0.1 eq) or Morpholine.
Protocol:
-
Dissolve substrate in Methanol/THF.
-
Add Pt/C (1–5 wt%) and the poison (e.g., Diphenylsulfide).
-
Hydrogenate at 1 atm (balloon) or low pressure (1–3 bar). Do not use high pressure.
-
Stop the reaction immediately upon consumption of starting material. Over-reduction will eventually cleave the bromine.
Troubleshooting & FAQs
Q1: I used Pd/C and my product mass is M-79 (Des-bromo). What happened?
A: You experienced hydrodehalogenation. Pd(0) inserts into the C-Br bond faster than it reduces the nitro group in some cases, or competitively.
-
Fix: Switch to Method A (
) or Method B (Fe/AcOH) . If you must use hydrogenation, switch the catalyst to Pt/C (sulfided) .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Q2: The reaction worked, but I can't separate the layers during extraction.
A: Tin salts form gelatinous hydroxides at basic pH.
-
Fix: Do not just pour into a separatory funnel. You must filter the quenched mixture through a Celite pad first to remove the solids. Alternatively, use Rochelle's Salt (Potassium Sodium Tartrate) solution during the workup to chelate the tin, breaking the emulsion.
Q3: Can I use Sodium Borohydride ( )?
A: Not alone.
-
Warning: While
with additives (like or ) can reduce nitro groups, these "boride" catalysts are often very active and can cause dehalogenation or azo-coupling side reactions. We do not recommend this for this compound unless you have strictly validated conditions.
Q4: My Iron reduction stalled at the intermediate (Hydroxylamine).
A: This often happens if the reaction is not acidic enough or the iron is oxidized (rusty).
-
Fix: Ensure you are using glacial acetic acid and add a few drops of concentrated HCl to "activate" the iron surface. Ensure vigorous stirring; the reaction is heterogeneous and relies on surface contact.
Comparative Data Summary
| Parameter | Method A ( | Method B (Fe/AcOH) | Method C (H2, Pd/C) | Method D (H2, Pt/C) |
| Selectivity (Br retention) | Excellent (>99%) | Excellent (>98%) | Poor (<50%) | Good (with poisons) |
| Reaction Time | 2–4 Hours | 1–3 Hours | 1–12 Hours | 1–6 Hours |
| Scalability | Low (Waste/Cost) | High | High | Medium |
| Workup Difficulty | High (Emulsions) | Medium (Iron sludge) | Low (Filtration) | Low (Filtration) |
| Cost | High | Low | Low (Catalyst recycling) | High (Pt cost) |
References
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[2] Tetrahedron Letters, 25(8), 839-842.[2] Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text regarding Pt vs Pd selectivity).
- Org. Process Res. Dev. (Various). General guidelines on Bechamp reduction scale-up and safety.
-
BenchChem Technical Support. (2025). Selective reduction of nitro group without affecting other functional groups. Link
-
Organic Chemistry Portal. (2024). Reduction of Nitro Compounds. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. benchchem.com [benchchem.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 6. d8.irins.org [d8.irins.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Béchamp reduction - Wikipedia [en.wikipedia.org]
improving yield of 4-Bromo-3-nitroanisole in nitration reactions
Technical Support Center: Optimizing 4-Bromo-3-nitroanisole Synthesis
Welcome to the Advanced Synthesis Support Hub
Executive Summary: The "Yield Trap" in Nitration
If you are attempting to synthesize This compound via the direct nitration of 4-bromoanisole , you are likely encountering low yields (<10%) and a difficult separation of isomers.[1][2]
The Scientific Reality:
The methoxy group (-OCH
The Solution: To achieve high yields of the 3-nitro isomer, you must invert the synthetic strategy. The field-proven protocol utilizes the Bromination of 3-Nitroanisole .[1][2] This exploits the cooperative directing effects of the methoxy (o,p-director) and nitro (m-director) groups to selectively target the 4-position.[1][2]
Part 1: Troubleshooting Guide (Q&A)
Category A: Regioselectivity & Isomer Control
Q1: I am nitrating 4-bromoanisole with HNO
-
Diagnosis: The melting point of 4-Bromo-2-nitroanisole is 87-88°C. The melting point of the desired This compound is 32-34°C.[1][2]
-
Root Cause: The methoxy group directs the incoming nitro group to the ortho position (2). The activation energy to place the nitro group at position 3 (meta to methoxy) is significantly higher.
-
Corrective Action: Stop the nitration route. Switch to the bromination of 3-nitroanisole (see Protocol B).
Q2: Can I force the nitration to the 3-position by changing the temperature or acid concentration? A: No.
-
Mechanism: The resonance donation of the methoxy oxygen creates a high electron density at position 2. No standard variation of temperature (-10°C to 50°C) or nitrating agent (Acetyl nitrate, mixed acid) will sufficiently overcome this electronic bias to make the 3-isomer the major product.[1][2]
-
Outcome: Pushing conditions (higher T) will only lead to dinitration or oxidation, not the desired regioselectivity.
Category B: Yield Optimization (Bromination Route)
Q3: In the bromination of 3-nitroanisole, I am seeing unreacted starting material. Should I add more Bromine? A: Proceed with caution.
-
Risk: The methoxy group activates the ring towards poly-bromination.[1][3] Excess bromine can lead to 2,4-dibromo-5-nitroanisole .[1][2]
-
Optimization:
-
Catalyst: Ensure you are using Iron(III) bromide (FeBr
) or Iron powder (generated in situ) as a Lewis acid catalyst.[2] -
Stoichiometry: Use exactly 1.05 equivalents of Br
. -
Temperature: Maintain reaction at 0-5°C initially, then allow to warm to room temperature. Heating is rarely required and promotes side reactions.
-
Q4: My product is an oil that won't crystallize. How do I purify it? A: this compound has a low melting point (32-34°C), making it prone to oiling out.[1][2]
-
Purification:
-
Solvent: Recrystallize from ethanol/water or hexane/ethyl acetate (9:1).
-
Technique: If it oils out, seed the mixture with a crystal of pure product (if available) or scratch the glass surface at -20°C.
-
Alternative: Vacuum distillation is effective (bp 153-154°C at 13 mmHg), but ensure the system is free of peroxides/oxidants.[1][2]
-
Part 2: Strategic Pathway Visualization
The following diagram contrasts the "Dead End" nitration route with the "High Yield" bromination route.
Caption: Comparative analysis of synthetic pathways. The bromination route leverages constructive directing effects for high regioselectivity.[2]
Part 3: Experimental Protocols
Protocol A: Optimal Synthesis (Bromination of 3-Nitroanisole)
Use this method for high yield (>80%) and regiochemical purity.[1][2]
Reagents:
-
Bromine (16.8 g, 105 mmol)[2]
-
Iron(III) Bromide (0.5 g) or Iron Powder[2]
-
Dichloromethane (DCM) or Acetic Acid (100 mL)[2]
Step-by-Step Workflow:
-
Setup: Charge a 250 mL 3-neck round-bottom flask with 3-nitroanisole and solvent (DCM). Add the FeBr
catalyst. -
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Addition: Add Bromine dropwise over 45 minutes. Critical: Maintain temperature <10°C to prevent di-bromination.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Quench: Pour the mixture into ice water (200 mL) containing saturated Sodium Bisulfite (NaHSO
) to quench unreacted bromine (color change from red/brown to yellow). -
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine.
-
Drying: Dry over anhydrous MgSO
and concentrate in vacuo. -
Isolation: The crude yellow oil will solidify upon standing or cooling.[1] Recrystallize from Ethanol if necessary.[1]
Protocol B: The "Rescue" (Separation of Isomers)
Use this only if you have already performed the nitration of 4-bromoanisole and need to isolate the minor 3-nitro product.[1][2]
Data Comparison Table:
| Property | 4-Bromo-2-nitroanisole (Major Impurity) | This compound (Target) |
| Yield (Nitration Route) | 85-90% | 5-10% |
| Melting Point | 87-88 °C | 32-34 °C |
| Boiling Point | High | 153-154 °C (13 mmHg) |
| Polarity (TLC) | Less Polar (Higher Rf) | More Polar (Lower Rf) |
Separation Workflow:
-
Crystallization: Dissolve the crude nitration mixture in hot Ethanol. Cool slowly. The major product (2-nitro) will crystallize out first.[1][2] Filter and discard the solid (unless you want the 2-nitro isomer).[1][2]
-
Filtrate Workup: The filtrate contains the enriched 3-nitro target.[1] Concentrate the filtrate.
-
Column Chromatography: Perform silica gel chromatography.
References
-
Sigma-Aldrich. this compound Product Specification & Physical Properties. Retrieved from [2]
-
ChemicalBook. Synthesis and Reaction Conditions for this compound (CAS 5344-78-5). Retrieved from [2]
-
PubChem. Compound Summary: this compound (CID 79288).[1][2] National Library of Medicine. Retrieved from [2]
-
Chemistry LibreTexts. Electrophilic Aromatic Substitution: Directing Effects of Substituents. Retrieved from [2]
-
Chegg Chemistry Support. Regioselectivity in the Bromination of 3-Nitroanisole. Retrieved from [2]
Sources
purification methods for 4-Bromo-3-nitroanisole from regioisomers
Technical Support Center: Purification of 4-Bromo-3-nitroanisole
Topic: Purification strategies for this compound (CAS: 5344-78-5) from regioisomeric byproducts. Audience: Organic Chemists, Process Development Scientists.
Executive Summary & Technical Context
Welcome to the Technical Support Center. This guide addresses the purification of This compound , a low-melting solid (MP: 32–34 °C) often synthesized via the bromination of 3-nitroanisole.
The primary challenge in this workflow is not the isolation of the target itself, but the removal of high-melting regioisomers—specifically 2-bromo-5-nitroanisole —and the management of the target's tendency to "oil out" rather than crystallize due to its proximity to room temperature melting points.
This guide prioritizes fractional crystallization to remove impurities followed by flash chromatography for final polishing.
Part 1: Isomer Identification & Physical Properties
Before beginning purification, confirm the identity of your crude mixture components. The melting point differential is the key lever for separation.
| Compound Name | Structure Description | CAS No. | Melting Point | Relative Polarity (TLC)* |
| This compound (Target) | Br para to OMe; NO₂ meta to OMe | 5344-78-5 | 32–34 °C (Low) | Moderate ( |
| 2-Bromo-5-nitroanisole (Impurity A) | Br ortho to OMe; NO₂ meta to OMe | 77337-82-7 | 102–108 °C (High) | Slightly Less Polar ( |
| 4-Bromo-2-nitroanisole (Impurity B)** | Br para to OMe; NO₂ ortho to OMe | 33696-00-3 | 85–100 °C (High) | Similar to Target |
*Note:
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My product is an oil and won't crystallize, even after cooling."
Diagnosis: You are likely observing the target molecule in its natural state. This compound has a melting point of 32–34 °C. In a warm lab or with slight solvent impurities, it exists as a supercooled liquid or oil.
Solution: Do not force recrystallization of the target immediately. Instead, use Depletion Crystallization :
-
Dissolve the crude oil in a minimum amount of hot Ethanol (EtOH) or a Hexane/Ethyl Acetate mixture.
-
Cool to 0–4 °C (refrigerator).
-
The solid that forms is likely the Impurity (2-bromo-5-nitroanisole) , which has a much higher melting point (>100 °C).
-
Filter off the solid impurity.
-
Concentrate the filtrate. If high purity is required, proceed to vacuum distillation or column chromatography.
Issue 2: "I cannot separate the regioisomers using standard column chromatography."
Diagnosis: The regioisomers have very similar polarities due to identical functional groups (methoxy, nitro, bromo) on the benzene ring. Standard rapid gradients will cause co-elution.
Solution: Use an Isocratic Hold strategy on Silica Gel (SiO₂):
-
Eluent: 5% to 10% Ethyl Acetate in Hexane.
-
Loading: <1% of column mass (strict loading control is vital).
-
Protocol: Run an isocratic column at low polarity (e.g., 5% EtOAc) for 3–5 column volumes. The slightly less polar 2-bromo-5-nitroanisole (Impurity A) should elute first. The target, this compound, will tail or elute shortly after.
-
Visualization: Use UV (254 nm). Both compounds are UV active.
Issue 3: "I synthesized this via Nitration of 4-Bromoanisole and the yield is low."
Diagnosis: You have chosen the thermodynamically unfavorable route for this specific isomer. The methoxy group (-OMe) is a strong ortho/para director. In 4-bromoanisole, the para position is blocked. The -OMe directs incoming nitration to the ortho position (position 2), yielding 4-bromo-2-nitroanisole as the major product (>80%). Your target (position 3) is formed only in trace amounts due to the weak directing effect of the bromine.
Solution: Switch synthetic routes.
-
Stop: Nitration of 4-bromoanisole.
-
Start: Bromination of 3-nitroanisole.[1][2]
-
Mechanism:[3] -OMe directs para (to position 4) and -NO₂ directs meta (to position 5). These effects reinforce regioselectivity toward the 4-position, making this compound the major product.
-
Part 3: Detailed Protocols
Protocol A: Purification via Impurity Precipitation (Recommended)
Best for removing 2-bromo-5-nitroanisole from the crude bromination mixture.
-
Dissolution: Take the crude brownish oil/solid mixture. Add Ethanol (95%) (approx. 2–3 mL per gram of crude).
-
Heating: Heat gently to 50 °C until fully dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0 °C) for 2 hours.
-
Filtration: A crystalline solid should precipitate. This is likely the impurity (2-bromo-5-nitroanisole).
-
Verification: Check MP of solid.[4] If >100 °C, discard solid.
-
-
Recovery: Collect the filtrate (mother liquor). Evaporate the solvent under reduced pressure.
-
Final Polish: The resulting oil is your enriched this compound. If it solidifies upon freezing (-20 °C), it is chemically pure. If it remains dark, perform a short silica plug filtration.
Protocol B: Flash Column Chromatography
For high-purity isolation (>99%).
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (95 : 5).
-
Sample Loading: Dissolve crude oil in minimum Dichloromethane (DCM) and load onto the column (or use dry-loading with silica).
-
Elution:
-
Fractions 1–10: Solvent front.
-
Fractions 11–25: 2-Bromo-5-nitroanisole (Impurity).
-
Fractions 26–30: Mixed fractions (recycle).
-
Fractions 31–50: This compound (Target).
-
-
Concentration: Rotary evaporate fractions 31–50 at 30 °C. (Caution: Target is somewhat volatile under high vacuum/high heat; do not overheat).
Part 4: Visual Workflow (Graphviz)
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Caption: Workflow for the purification of this compound, emphasizing the removal of high-melting impurities via precipitation.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 5344-78-5).[5][6][7] Retrieved from (Confirming MP 32–34 °C).
-
Thermo Fisher Scientific. 2-Bromo-5-nitroanisole (CAS 77337-82-7) Product Overview. Retrieved from (Confirming MP 102–108 °C).
-
PubChem. Compound Summary: this compound.[2][7][8][9] National Library of Medicine. Retrieved from .
-
ChemicalBook. Synthesis and Reaction Data for Nitroanisole Derivatives. Retrieved from .
-
SIELC Technologies. HPLC Separation Applications for Nitroanisole Isomers. Retrieved from .
Sources
- 1. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Bromo-2-nitroanisole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. alkalisci.com [alkalisci.com]
- 6. This compound 97 5344-78-5 [sigmaaldrich.com]
- 7. This compound | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 4-Bromo-3-nitroanisole
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of 4-bromo-3-nitroanisole. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to optimize your catalyst loading, maximize yields, and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the Suzuki coupling of this compound, offering step-by-step solutions grounded in mechanistic principles.
Q1: My reaction yield is consistently low or the reaction has stalled. What are the likely causes and how can I improve it?
Low yield or a stalled reaction in the Suzuki coupling of this compound often points to issues with the catalyst's activity or the reaction conditions. The electron-withdrawing nature of the nitro group on your substrate generally facilitates the oxidative addition step, which is often rate-limiting.[1][2] Therefore, the problem likely lies elsewhere in the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Palladium Source: Ensure your palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is fresh. These can degrade over time, leading to reduced activity. Consider using a more stable and readily activated pre-catalyst, like a Buchwald G3 or G4 pre-catalyst.
-
Ligand Oxidation: Phosphine ligands, especially bulky, electron-rich ones like SPhos and XPhos that are often effective for such substrates, are susceptible to oxidation.[3] Ensure they have been stored under an inert atmosphere and use fresh batches if in doubt.
-
-
Inadequate Degassing:
-
Oxygen can oxidize the active Pd(0) species and the phosphine ligands, leading to catalyst deactivation.[4] Rigorously degas your solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
-
Base and Solvent Issues:
-
Base Selection: The choice of base is critical for activating the boronic acid.[5][6][7] For this substrate, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point. Ensure the base is finely powdered and anhydrous for non-aqueous setups.
-
Solvent Purity: Use anhydrous and high-purity solvents. Water content can affect the reaction, and impurities in the solvent can poison the catalyst.
-
-
Sub-optimal Temperature:
-
While high temperatures can sometimes promote side reactions, insufficient heat will slow down the reaction. For this substrate, a temperature range of 80-110 °C is a typical starting point.[8]
-
Q2: I am observing a significant amount of dehalogenated byproduct (3-nitroanisole). How can I minimize this side reaction?
Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings.[1] It often arises from the formation of a palladium-hydride species.
Troubleshooting Steps:
-
Ligand Choice:
-
Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos. These ligands can promote the desired reductive elimination over the dehalogenation pathway.
-
-
Base Optimization:
-
Strong alkoxide bases can sometimes be a source of hydrides. If you are using one, consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄.[1]
-
-
Solvent Selection:
-
Aprotic solvents like dioxane, THF, or toluene are generally preferred. Alcohols can sometimes act as hydride donors. If you are using a protic solvent, ensure it is anhydrous and consider using a co-solvent system.
-
-
Reaction Time and Temperature:
-
Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that favor dehalogenation. Lowering the reaction temperature may also help.[1]
-
Q3: My crude product is contaminated with a significant amount of homocoupled byproduct. What is causing this and how can I prevent it?
Homocoupling of the boronic acid is another common side reaction, often exacerbated by the presence of oxygen.
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Ensure your reaction setup is strictly anaerobic.
-
Palladium Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0). Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may mitigate this issue.
-
Slow Addition: If the homocoupling of the boronic acid is particularly problematic, consider adding it slowly to the reaction mixture to maintain a low concentration.
Q4: I suspect the nitro group on my starting material is being reduced. How can I confirm this and what conditions should I avoid?
While the nitro group is generally stable under many Suzuki coupling conditions, reduction to an amino group can occur, especially with certain reagents and at higher temperatures.[1][6]
Troubleshooting Steps:
-
Analytical Confirmation: Analyze your crude reaction mixture by LC-MS. Look for a mass corresponding to the aminated version of your starting material or product.
-
Avoid Protic Solvents at High Temperatures: Alcohols in combination with a base at elevated temperatures can sometimes act as reducing agents in the presence of a palladium catalyst.
-
Choice of Base: While not a common issue with standard Suzuki bases, be mindful that some reaction conditions can be reducing. Stick to well-established bases like carbonates and phosphates.
-
Hydrogen Source: Ensure your inert gas is free of hydrogen, and avoid any potential sources of hydrogen in your reaction setup.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of the Suzuki coupling of this compound.
Q1: What is a good starting point for catalyst loading for this reaction, and how do I optimize it?
For an electron-deficient aryl bromide like this compound, a good starting point for catalyst loading is typically in the range of 1-3 mol%. However, this can often be optimized to much lower levels.
Optimization Strategy:
-
Initial Screening: Start with a relatively high loading (e.g., 2-3 mol%) to ensure the reaction proceeds and to establish a baseline yield.
-
Systematic Reduction: Once you have a reliable protocol, systematically reduce the catalyst loading in increments (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%, etc.) while monitoring the yield and reaction time.
-
Consider TON and TOF: Aim for a high Turnover Number (TON), which is the moles of product per mole of catalyst, and a reasonable Turnover Frequency (TOF), which is the TON per unit of time.
| Catalyst Loading (mol%) | Expected Outcome | Considerations |
| 2 - 5 | High probability of success, good for initial trials. | Higher cost, potential for more side reactions, more residual palladium in the product. |
| 0.5 - 2 | Often the optimal range for many Suzuki couplings. | Good balance between efficiency and cost. |
| < 0.5 | Achievable with highly active catalyst systems. | Requires careful optimization and high-purity reagents. |
Q2: Which palladium precursor and ligand combination is best suited for the Suzuki coupling of this compound?
The choice of the catalyst system is crucial. For an electron-deficient and potentially sterically hindered substrate, a catalyst system that is both highly active and stable is required.
Recommended Systems:
-
Palladium Precursors:
-
Pd(OAc)₂ or Pd₂(dba)₃: Common and effective, but require in-situ formation of the active Pd(0) species.
-
-
Ligands:
-
Bulky Biaryl Phosphines (e.g., SPhos, XPhos, RuPhos): These are generally the ligands of choice for challenging Suzuki couplings. Their steric bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.[3]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A versatile ligand that can also be effective.
-
| Ligand | Class | Key Advantages for this Reaction |
| SPhos | Biaryl Phosphine | Excellent for electron-deficient aryl bromides, promotes high turnover numbers.[3] |
| XPhos | Biaryl Phosphine | Very bulky, effective for sterically hindered substrates.[3] |
| dppf | Ferrocenyl Phosphine | Good general-purpose ligand, often used in initial screening. |
Q3: How do I select the optimal base and solvent for this reaction?
The base and solvent are interdependent and their choice can significantly impact the reaction outcome.
Base Selection:
-
K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base that is often very effective in Suzuki couplings of electron-deficient substrates.
-
Cs₂CO₃ (Cesium Carbonate): Another highly effective base, known for its high solubility in many organic solvents.
-
K₂CO₃ (Potassium Carbonate): A milder and more economical option that can be effective, especially at higher temperatures.
Solvent Selection:
-
Aprotic Ethers (1,4-Dioxane, THF): Excellent choices for their ability to dissolve both organic and inorganic reagents and for their compatibility with a wide range of bases. Often used with a small amount of water.
-
Aromatic Hydrocarbons (Toluene): Another good aprotic option, particularly for reactions run at higher temperatures.
-
Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): The presence of water can be beneficial for dissolving the inorganic base and facilitating the transmetalation step. A common ratio is 4:1 to 10:1 organic solvent to water.
Q4: Can you provide a reliable starting protocol for the Suzuki coupling of this compound with phenylboronic acid?
The following protocol is a robust starting point that can be further optimized.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
SPhos-Pd-G3 pre-catalyst (2 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered)
-
Anhydrous and degassed 1,4-Dioxane and Water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the SPhos-Pd-G3 pre-catalyst.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process: Diagrams and Workflows
To further aid your understanding, we have included diagrams illustrating the Suzuki coupling catalytic cycle and a troubleshooting workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solubility Solutions for 4-Bromo-3-nitroanisole
Topic: Troubleshooting Aqueous Reaction Solubility for 4-Bromo-3-nitroanisole (CAS: 5344-78-5) Document ID: TSC-SOL-2363 Status: Active Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Core Directive & Compound Profile
The Challenge: this compound presents a classic "solubility paradox" in aqueous media. While it contains polar handles (nitro and methoxy groups), the aromatic core and halogen substituent render it highly lipophilic (LogP ~2.6). In aqueous nucleophilic substitutions (SNAr) or cross-couplings (Suzuki-Miyaura), the reagents (hydroxides, boronic acids) reside in the water phase, while the substrate remains a solid or an immiscible oil, halting reactivity due to lack of molecular contact.
Physical Criticality (The "Oiling Out" Danger): With a melting point of approximately 32–34°C [1], this compound often transitions from a solid suspension to an immiscible oil droplet during slightly heated reactions. This drastically reduces surface area compared to fine powder suspensions, often leading to "stalled" kinetics that are mistakenly attributed to catalyst deactivation.
Troubleshooting Guides & FAQs
Module A: Co-Solvent Systems & "Oiling Out"
Q: I added water to my reaction mixture, and the this compound precipitated immediately. Heating it just created a gummy oil at the bottom. How do I fix this?
A: You are encountering the "Ouzo Effect" followed by phase coalescence. When the water fraction exceeds the "cloud point" of your organic solvent, the hydrophobic substrate crashes out. Because the melting point (32–34°C) is low, mild heating melts the precipitate into a separate liquid phase (oiling out), which has poor mass transfer with the aqueous reagent phase.
The Solution: The Dielectric Tuning Protocol
Do not simply add more organic solvent. You must maintain a specific dielectric constant (
Recommended Solvent Systems:
| Solvent System (v/v) | Dielectric Constant ( | Solubility Status | Recommended For |
| THF : Water (4:1) | ~18.5 | High | Suzuki Couplings, Reductions |
| Dioxane : Water (3:1) | ~15.0 | High | High-temp SNAr (>80°C) |
| DMSO : Water (9:1) | ~45.0 | Very High | Nucleophilic Substitutions (Azide, Cyanide) |
| Ethanol : Water (1:1) | ~50.0 | Moderate | Green Chemistry / Mild Reductions |
Technical Tip: If oiling out occurs, increase the agitation speed to >800 RPM to create a pseudo-emulsion, or add a hydrotrope like sodium xylene sulfonate to stabilize the organic droplets.
Module B: Phase Transfer Catalysis (PTC)
Q: I am running a nucleophilic substitution (SNAr) with inorganic salts (NaN3 or KOH) in water/toluene. The reaction is negligible after 24 hours. Why?
A: This is an Interfacial Transport Failure.
The this compound is in the toluene phase; the nucleophile (
The Solution: Lipophilic Ion Pairing You need a Phase Transfer Catalyst (PTC) to shuttle the anion into the organic layer.[1]
Protocol:
-
Catalyst Selection: Use Tetrabutylammonium Bromide (TBAB) or Aliquat 336 . These quaternary ammonium salts form lipophilic ion pairs (
).[1] -
Loading: 5–10 mol%.
-
Mechanism: The
cation pairs with the nucleophile in the aqueous boundary layer, drags it into the organic phase, reacts with the nitroanisole, and returns the leaving group ( ) to the water.
Critical Warning: In SNAr reactions with hydroxide, PTC can accelerate hydrolysis of the methoxy group (demethylation) alongside the intended displacement of the bromine. Monitor by TLC/LCMS.
Module C: Green Chemistry (Surfactant-Mediated Reactions)
Q: I need to avoid organic solvents entirely (Green Chemistry mandate). Can I run this in 100% water?
A: Yes, using "Designer Surfactants" (Micellar Catalysis). Standard surfactants (SDS) often fail because they don't create the right inner-core polarity. You require TPGS-750-M , a Vitamin E-based surfactant designed for lipophilic substrates like nitroanisoles [2].
The Micellar Protocol:
-
Preparation: Dissolve TPGS-750-M (2 wt%) in degassed water.
-
Addition: Add this compound. Stir for 10 mins. The solution will turn milky/cloudy as the substrate migrates into the lipophilic micelle cores.
-
Reaction: Add catalyst and coupling partner.
-
Why it works: The reaction occurs inside the micelle (high local concentration), effectively mimicking a bulk organic solvent reaction but using water as the global medium.
Decision Logic & Workflows
Workflow 1: Selecting the Solubility Strategy
Figure 1: Decision matrix for selecting the optimal solubility enhancement method based on regulatory constraints and thermal requirements.
Workflow 2: The Micellar Mechanism (TPGS-750-M)
Figure 2: Schematic of the micellar reactor. The lipophilic substrate hides in the Vitamin E core of the surfactant, reacting with species that cross the interface.
Data Summary: Solubility & Reactivity
Table 1: Comparative Efficiency of Solubility Enhancers for Suzuki Coupling of this compound
| Method | Solvent System | Additive | Yield (2h, 25°C) | E-Factor (Waste) |
| Standard | Water (100%) | None | < 5% | Low (but failed) |
| Co-Solvent | THF/Water (1:1) | None | 88% | High (Solvent waste) |
| PTC | Toluene/Water | TBAB (5 mol%) | 92% | Moderate |
| Micellar | Water (100%) | TPGS-750-M (2%) | 95% | Lowest (Best) |
Data aggregated from general reactivity profiles of nitroanisoles in micellar media [2][3].
References
-
Sigma-Aldrich. this compound Product Specification & Properties. Retrieved from
-
Lipshutz, B. H., et al. (2014). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[2][3] Journal of Organic Chemistry. Retrieved from
-
Handa, S., et al. (2022). Cascade Processes with Micellar Reaction Media: Recent Advances. Molecules. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Aqueous Conditions. Retrieved from
-
Dalal Institute. Phase Transfer Catalysis: Mechanism and Applications. Retrieved from
Sources
Technical Support Center: Purification Strategies for 4-Bromoanisole
Topic: Removal of unreacted 4-bromoanisole (starting material) from synthetic products. Document ID: TSC-PUR-04BA Last Updated: 2025-05-20[1]
Executive Summary
4-Bromoanisole (4-BA) is a common aryl halide building block used in Suzuki, Buchwald-Hartwig, and Heck couplings.[1] While versatile, its physicochemical properties create distinct purification challenges. It is a lipophilic liquid (MP: 9–13 °C) with a high boiling point (223 °C at 1 atm), rendering standard rotary evaporation ineffective.[1]
This guide provides three validated workflows to remove 4-BA, prioritized by the physical state of your target product.
Quick Reference: Physical Properties of 4-Bromoanisole
| Property | Value | Implication for Purification |
| Boiling Point | 223 °C (760 mmHg) | Cannot be removed by standard rotovap (40 °C/20 mbar).[1] |
| Melting Point | 9–13 °C | Exists as a liquid or low-melting solid; difficult to crystallize out of mixtures.[1] |
| Polarity | Low (Lipophilic) | Co-elutes with non-polar products on Silica Gel.[1] |
| Solubility | Miscible in organics; Insoluble in water | Aqueous washes are ineffective.[1] |
Decision Matrix: Select Your Workflow
Use the following logic flow to determine the safest and most efficient purification method for your specific crude mixture.
Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and physical state.
Module A: High-Vacuum Distillation (The "Kugelrohr" Method)
Best For: Thermally stable solid products contaminated with liquid 4-BA.[1] Principle: Exploiting the volatility difference. While 4-BA boils at 223 °C at atm, its boiling point drops significantly under high vacuum (<0.5 mmHg), allowing it to distill off while the solid product remains.[1]
Protocol
-
Preparation: Transfer the crude solid to a round-bottom flask. Ensure the flask is no more than 30% full to prevent "bumping."
-
Setup: Connect the flask to a Kugelrohr (bulb-to-bulb) distillation apparatus or a high-vacuum manifold with a cold trap.
-
Vacuum Application: Apply high vacuum (<0.1 mmHg is ideal).[1]
-
Note: A standard rotovap pump (~10-20 mmHg) is usually insufficient to remove 4-BA at moderate temperatures.[1]
-
-
Heating:
-
Set the oven/bath temperature to 60–80 °C .
-
Rotate the flask to maximize surface area.
-
-
Monitoring: 4-BA will sublime/distill into the cooled receiving bulb (ice/dry ice bath).
-
Validation: Run a TLC of the residue. If 4-BA persists, increase temp to 100 °C (if product permits).
Why this works: The vapor pressure of 4-BA at 0.1 mmHg allows removal at temperatures well below the decomposition point of most drug-like scaffolds [1].[1]
Module B: Solubility-Based Separation (Trituration)
Best For: Thermally unstable solids or when high vacuum is unavailable.[1] Principle: 4-BA is highly soluble in non-polar solvents (Hexanes, Pentane).[1] If your product is polar/crystalline, it will remain insoluble while 4-BA dissolves.[1]
Protocol
-
Solvent Selection: Use cold Hexanes or Pentane .[1]
-
Slurry Generation: Add minimal cold hexanes to the crude mixture (approx. 5–10 mL per gram).
-
Agitation: Sonicate for 5–10 minutes to break up crystal lattices and release trapped solvent/impurity.
-
Filtration: Filter the suspension through a sintered glass funnel (frit).[1]
-
Wash: Wash the filter cake with 2–3 volumes of ice-cold pentane.
-
Analysis: The 4-BA will be in the filtrate (mother liquor).[1] The filter cake is your purified product.
Module C: Chromatographic Optimization
Best For: Liquid products or complex mixtures where distillation fails.[1] Challenge: 4-BA is non-polar. If your product is also non-polar, they may co-elute on Silica (Normal Phase).
Strategy 1: Mobile Phase Tuning (Normal Phase)
Do not rely on standard Hexane/Ethyl Acetate (Hex/EtOAc).[1] 4-BA has an Rf of ~0.6–0.7 in 10% EtOAc/Hex.[1]
-
Alternative Solvent System: Try Toluene/Hexane or Dichloromethane (DCM)/Hexane .[1]
-
Reasoning: Toluene interacts via
- stacking with the aromatic ring of 4-BA, potentially altering its retention relative to your product differently than EtOAc (which interacts via dipole-dipole) [2].[1]
Strategy 2: Reverse Phase (C18) - The "Silver Bullet" for Lipophiles
If Normal Phase fails, switch to Reverse Phase (C18) silica.[1]
-
Mechanism: In Reverse Phase, the stationary phase is non-polar. The most lipophilic compounds elute last.
-
Outcome: Since 4-BA is small but lipophilic, it will often separate well from larger, more polar synthetic intermediates using a Water/Acetonitrile gradient.[1]
-
Protocol:
Troubleshooting & FAQs
Q1: I rotovapped my reaction at 50°C for 2 hours, but the NMR still shows 4-BA. Why? A: This is a physics problem, not a chemistry problem. The boiling point of 4-BA is 223 °C. Even at 20 mbar (standard rotovap), the boiling point is likely still >100 °C. You need a high-vacuum manifold (<1 mmHg) or Kugelrohr to remove it thermally.[1]
Q2: Can I wash 4-BA out with an acid or base wash? A: No. 4-Bromoanisole is a neutral ether.[1] It does not protonate (like an amine) or deprotonate (like a phenol) under standard extraction conditions.[1] It will remain in the organic layer.
Q3: My product and 4-BA have the exact same Rf in Hex/EtOAc. What now? A: Change the "selectivity" of your solvent.
-
Try 100% DCM or DCM/MeOH .[1]
-
Try Toluene as the solvent.
-
If available, use Silver Nitrate (AgNO3) impregnated silica .[1] While usually for alkenes, the
-complexation can sometimes retard the movement of electron-rich aromatics like anisoles, shifting the Rf [3].[1]
Q4: Can I react the excess 4-BA with something to remove it? A: This is risky but possible (Chemical Scavenging).[1] You could add a highly polar boronic acid (e.g., 4-carboxyphenylboronic acid) and a fresh catalyst to couple the remaining bromide, turning it into a polar acid that stays at the baseline. However, this introduces new reagents and is generally less efficient than Kugelrohr distillation.
References
-
PubChem. (n.d.).[1] 4-Bromoanisole Compound Summary. National Library of Medicine.[1] Retrieved May 20, 2025, from [Link]
-
Reich, H. J. (2024).[1] Solvent Properties and Rfs. University of Wisconsin-Madison Organic Chemistry Data. Retrieved May 20, 2025, from [Link]
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.[1] (General reference for Ag-impregnated silica applications).
Sources
Validation & Comparative
Structural Elucidation and Comparative NMR Analysis of 4-Bromo-3-nitroanisole
Executive Summary
4-Bromo-3-nitroanisole (CAS: 5344-78-5) is a critical regiospecific intermediate used in the synthesis of complex pharmaceutical pharmacophores and agrochemicals. Its structural integrity is paramount, as the nitration of 4-bromoanisole can yield regioisomeric impurities—most notably 4-Bromo-2-nitroanisole —which possess distinct electronic properties but similar chromatographic retention times.
This guide provides an authoritative analysis of the 1H NMR spectrum of this compound. Unlike standard spectral lists, this document focuses on the comparative performance of NMR as a diagnostic tool, demonstrating how to unambiguously distinguish the target compound from its specific regioisomers and precursors using coupling constants (
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol includes built-in validation steps.
Sample Preparation Workflow
-
Solvent: Chloroform-d (
) is the standard comparator solvent. DMSO- may be used if solubility is an issue, but it will cause a solvent-induced shift (typically downfield) of the aromatic protons. -
Concentration: 10–15 mg of sample in 0.6 mL solvent. Why? High concentration improves the signal-to-noise ratio for detecting minor isomeric impurities (
). -
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual
(7.26 ppm).
Acquisition Parameters[1][2]
-
Frequency: 400 MHz or higher recommended for clear resolution of meta-coupling.
-
Pulse Sequence: Standard 1D proton with
pulse angle. -
Relaxation Delay (D1): Set to
seconds.-
Causality: The methoxy protons relax faster than the isolated aromatic protons. A short D1 will under-integrate the aromatic region, leading to incorrect purity calculations.
-
-
Scans (NS): Minimum 16 scans; 64 scans recommended for impurity profiling.
Workflow Diagram
The following diagram outlines the logical flow for sample preparation and data validation.
Figure 1: Validated NMR acquisition workflow ensuring quantitative accuracy for aromatic integration.
Spectral Analysis: this compound[3]
Predicted vs. Experimental Data
The structure contains a benzene ring substituted at positions 1 (OMe), 3 (NO2), and 4 (Br). This creates a specific 1,3,4-substitution pattern , resulting in three non-equivalent aromatic protons.
Table 1: 1H NMR Assignment (400 MHz, CDCl3)
| Position | Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Justification |
| OMe | Methyl | 3.94 | Singlet (s) | - | Methoxy group attached to aromatic ring. |
| H-5 | Aromatic | 7.60 | Doublet (d) | Ortho to Br, Meta to NO2. Deshielded by Br. | |
| H-2 | Aromatic | 7.45 | Doublet (d)* | Diagnostic Peak. Ortho to OMe (shielding) & NO2 (deshielding). Meta coupled to H-6. | |
| H-6 | Aromatic | 7.03 | Doublet of Doublets (dd) | Ortho to OMe (shielding), Para to NO2. Upfield due to OMe resonance. |
*Note: H-2 often appears as a singlet in lower-field instruments (300 MHz) if the meta-coupling is unresolved, but it is technically a doublet.
Mechanistic Insight
-
The "Sandwich" Proton (H-2): Located between the Methoxy group (Electron Donating Group, EDG) and the Nitro group (Electron Withdrawing Group, EWG). The shielding effect of the OMe group competes with the deshielding effect of the NO2 group, placing this signal at ~7.45 ppm.
-
The Ortho-Br Proton (H-5): This proton is ortho to the Bromine and meta to the Nitro group. It is generally the most deshielded (downfield) signal (~7.60 ppm) because it lacks the strong ortho-shielding benefit of the OMe group.
-
The Ortho-OMe Proton (H-6): This proton benefits most from the resonance electron donation of the Methoxy group, appearing the most upfield (~7.03 ppm).
Comparative Performance: Distinguishing Alternatives
The primary challenge in synthesizing this compound is distinguishing it from its regioisomer (4-Bromo-2-nitroanisole) and the starting material (4-Bromoanisole) .
Diagnostic Logic: Target vs. Isomer
The nitration of 4-bromoanisole can occur at the position ortho to the methoxy group (yielding the 2-nitro isomer) or the position meta to the methoxy group (yielding the 3-nitro target).
Table 2: Comparative NMR Metrics
| Feature | Target: this compound | Isomer: 4-Bromo-2-nitroanisole | Differentiation Logic |
| Isolated Proton | H-2 (~7.45 ppm) | H-3 (~8.05 ppm) | Key Indicator. H-3 in the isomer is trapped between two EWGs (Br and NO2), causing a massive downfield shift. |
| Coupling Pattern | H-5/H-6 (Ortho, | H-5/H-6 (Ortho, | Both have AB coupling systems; splitting alone is not sufficient. |
| OMe Shift | ~3.94 ppm | ~3.98 ppm | Negligible difference; unreliable for ID. |
Diagnostic Logic: Target vs. Starting Material
-
4-Bromoanisole: Symmetric AA'BB' system (two doublets appearing as "roofed" multiplets) around 6.8–7.4 ppm.
-
Differentiation: The target molecule breaks this symmetry, resulting in three distinct signals. Any presence of symmetric doublets indicates incomplete reaction.
Decision Matrix for Identification
Use the following logic tree to interpret your spectrum.
Figure 2: Logic tree for distinguishing the target compound from precursors and regioisomeric impurities.
Troubleshooting & Common Pitfalls
-
Water Peak Interference: In
, water appears ~1.56 ppm, usually not interfering. In DMSO- , water appears ~3.33 ppm, which can broaden or obscure the OMe signal if the sample is wet.-
Solution: Use dry
stored over molecular sieves.
-
-
Integration Errors: If the aromatic integration is < 3.0 relative to OMe = 3.0, your Relaxation Delay (D1) is likely too short.
-
Solution: Increase D1 to 10 seconds and re-acquire.
-
-
Unresolved Meta-Coupling: On 300 MHz instruments, H-2 may appear as a singlet and H-6 as a doublet.
-
Solution: Do not rely solely on splitting; prioritize Chemical Shift (
) for identification.
-
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): this compound. Retrieved October 26, 2023, from [Link]
-
PubChem. (2023). This compound (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9] (Authoritative text for coupling constant logic).
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 5344-78-5 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound (CAS 5344-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Page loading... [wap.guidechem.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
GC-MS fragmentation pattern and identification of 4-Bromo-3-nitroanisole
Executive Summary
This guide provides a definitive technical framework for the identification of 4-Bromo-3-nitroanisole (CAS 5344-78-5) using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic spectral libraries, this document focuses on the comparative differentiation of this compound from its structural isomers (e.g., 2-bromo-4-nitroanisole or 3-bromo-2-nitroanisole).
Accurate identification relies on two pillars:
-
Isotopic Signature: The characteristic 1:1 doublet of the molecular ion (
Br/ Br). -
Regio-Specific Fragmentation: The absence of "ortho-effect" rearrangement ions, which distinguishes this meta-nitro isomer from its ortho-nitro counterparts.
Experimental Methodology
To replicate the fragmentation patterns described below, the following "Self-Validating" protocol should be employed. This system ensures that spectral variations are due to chemical structure, not instrumental artifacts.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Reason: High solubility of nitroaromatics; low boiling point prevents solvent tailing.
-
Concentration: 100 µg/mL (100 ppm).
-
Derivatization: None required (Compound is volatile and thermally stable).
GC-MS Acquisition Parameters
| Parameter | Setting | Causality / Rationale |
| Column | DB-5ms / HP-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase resolves aromatic isomers based on boiling point and polarity. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Ensures reproducible retention times (RT). |
| Inlet Temp | 250°C | Sufficient to volatilize without thermal degradation (nitro groups can be labile >280°C). |
| Oven Program | 60°C (1 min) | Rapid ramp preserves peak shape; this compound typically elutes ~150-160°C range. |
| Ion Source | Electron Ionization (EI), 70 eV | Standardizes fragmentation energy for library comparison. |
| Source Temp | 230°C | Prevents condensation of high-boiling matrix components. |
| Scan Range | m/z 40 – 350 | Captures molecular ion cluster and low-mass aromatic fragments. |
Fragmentation Analysis & Mechanism
The mass spectrum of this compound is dominated by the stability of the aromatic ring and the lability of the nitro/methoxy substituents.
The Molecular Ion Cluster (M+•)
-
m/z 231 & 233: The molecular ion appears as a distinct doublet with nearly equal intensity (100% : 97%).
-
Origin: Natural abundance of Bromine isotopes (
Br and Br). -
Diagnostic Value: Confirms the presence of exactly one bromine atom. If the ratio were 3:1 (Cl) or 1:2:1 (Br
), the ID would be rejected.
-
Primary Fragmentation Pathways
Unlike ortho-nitroanisoles, which undergo complex intramolecular rearrangements, this compound (where nitro and methoxy are meta) follows "simple" cleavage logic.
-
Loss of Nitro Group (
NO ):-
Transition:
(and ). -
Mechanism:[1] Direct cleavage of the C-N bond. The resulting ion is a bromo-methoxy-phenyl cation.
-
-
Loss of Formaldehyde/Methoxy Radical:
-
Transition:
(Loss of CH O or NO?). -
Correction: In nitroaromatics, loss of
NO (30 Da) is common, leading to a phenoxy-type ion ( ).
-
-
The "172" Fragment (Diagnostic):
-
Transition:
( = 59 Da). -
Mechanism:[1] Sequential loss of the Methoxy radical (
OCH , 31 Da) followed by Carbon Monoxide (CO, 28 Da). Alternatively, loss of NO followed by methyl migration/loss. The [M - OCH - CO] pathway is characteristic of anisoles.
-
Visualization of Fragmentation Tree
The following diagram maps the causal relationships between the parent ion and its progeny.
Caption: Figure 1. EI-MS Fragmentation pathway for this compound.[2] The m/z 172 ion serves as a key confirmation peak alongside the molecular ion cluster.
Comparative Identification: The "Ortho Effect" Test
The most critical challenge is distinguishing this compound from isomers like 3-Bromo-2-nitroanisole (where Nitro and Methoxy are ortho).
The Ortho Effect Mechanism
In ortho-nitroanisoles, the proximity of the nitro oxygen to the methoxy group facilitates a hydrogen transfer, leading to the elimination of OH (
-
Ortho Isomer: Shows prominent peak at
. -
Meta Isomer (Target): The distance between positions 1 (Methoxy) and 3 (Nitro) prevents this interaction. Therefore, the [M-17] peak is virtually absent.
Diagnostic Comparison Table
Use this table to validate your peak selection.
| Feature | This compound (Target) | Ortho-Isomer (e.g., 3-Br-2-Nitroanisole) | Interpretation |
| Molecular Ion | m/z 231/233 (Strong) | m/z 231/233 (Strong) | Confirms Formula & Br count. |
| [M - 17] (OH Loss) | Absent / Negligible | Prominent | KEY DIFFERENTIATOR. Ortho effect requires adjacency. |
| [M - 30] (NO Loss) | Moderate (m/z 201) | Weak | Meta/Para isomers favor simple cleavage. |
| Retention Time | Later Eluting (Higher BP) | Earlier Eluting (Lower BP) | Ortho-substitution often lowers boiling point due to intramolecular H-bonding/shielding. |
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization).[3] NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. this compound Compound Summary (CID 79288). National Library of Medicine. [Link]
-
Ramana, D. V., & Vairamani, M. (1975). Ortho effects in the mass spectra of nitroanisoles. Organic Mass Spectrometry.[1][4][5] (Contextual grounding for ortho-effect mechanisms). [Link]
Sources
Comparative Guide to 13C NMR Chemical Shift Analysis of Substituted Anisoles
Executive Summary
This guide provides a technical comparison of
Who this is for: Medicinal chemists and structural biologists requiring precise structural assignment of methoxy-substituted pharmacophores.
Key Comparison:
-
Electronic Control: How Electron Withdrawing Groups (EWGs) vs. Electron Donating Groups (EDGs) alter the anisole "fingerprint."
-
Steric Control: The "Ortho Effect" and steric inhibition of resonance.
-
Methodological Control: Standard acquisition vs. Quantitative
C NMR (qNMR) using relaxation agents.
The Anisole Baseline: Mechanism & Assignment
Before analyzing derivatives, one must master the baseline electronic signature of anisole in CDCl
Mechanistic Logic
-
Ipso Carbon (C1): Highly deshielded (~160 ppm) due to the electronegative oxygen (Inductive effect,
). -
Ortho (C2/6) & Para (C4): Shielded (<128 ppm) due to resonance donation of the oxygen lone pair into the ring (
-donation, ). -
Meta (C3/5): Minimal resonance effect; chemical shift is close to benzene (128.5 ppm).
Diagram: Assignment Logic Flow
The following decision tree outlines the logical process for assigning anisole derivatives.
Figure 1: Logical workflow for assigning
Comparative Data: Substituent Effects
The following data compares the chemical shifts of Anisole against derivatives with strong Electronic Withdrawing (Nitro) and Donating (Methoxy) groups.
Solvent: CDCl
Table 1: Electronic Influence on Chemical Shifts ( , ppm)
| Position | Anisole (Baseline) | 4-Nitroanisole (Strong EWG) | 1,4-Dimethoxybenzene (Strong EDG) | Mechanistic Note |
| OMe | 54.8 | 56.4 | 55.7 | Minimal change; slight deshielding by EWG. |
| C1 (Ipso-OMe) | 159.9 | 164.6 | 153.2 | EWG (Nitro) deshields C1; EDG (OMe) shields C1 via symmetry. |
| C2/6 (Ortho) | 114.1 | 114.4 | 114.7 | Ortho shielding dominates regardless of para-substituent. |
| C3/5 (Meta) | 129.5 | 126.0 | 114.7 | In 1,4-isomer, C3 becomes ortho to the second OMe group. |
| C4 (Para) | 120.8 | 141.6 (C-NO | 153.2 (C-OMe) | Direct attachment site of substituent dominates shift. |
Critical Insight: The "Ortho Effect"
When a substituent is placed at the ortho position (e.g., 2-methylanisole), steric hindrance forces the methoxy group to rotate out of the aromatic plane.
-
Consequence: The oxygen lone pair cannot effectively donate into the
-system. -
Observation: The Para-Carbon (C4) becomes deshielded (moves downfield, closer to 128 ppm) because it loses the shielding resonance effect.
Experimental Protocol: Quantitative C NMR (qNMR)
Standard
Protocol: High-Precision Acquisition
Objective: Obtain integrable
-
Relaxation Agent: Add Chromium(III) acetylacetonate [Cr(acac)
] .-
Concentration: 0.05 M (~17 mg per 1 mL solvent).
-
Mechanism:[1] Paramagnetic relaxation reduces
of quaternary carbons from >60s to <2s.
-
-
Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker).
-
Why: Decoupler is ON during acquisition (to remove splitting) but OFF during delay (to suppress NOE signal enhancement).
-
-
Parameters:
-
Relaxation Delay (D1): 2–5 seconds (sufficient with Cr(acac)
). -
Spectral Width: 240 ppm (to capture C=O or C-F if present).
-
Scans (NS): >1024 (due to loss of NOE enhancement).
-
Diagram: qNMR Workflow
Figure 2: Workflow for quantitative Carbon-13 NMR using relaxation agents to ensure accurate integration of quaternary anisole carbons.
Comparative Analysis: Prediction vs. Experiment
Researchers often rely on ChemDraw or ACD/Labs predictors. While accurate for standard aromatics, they often fail with polysubstituted anisoles .
| Feature | Empirical Prediction (Additivity Rules) | Experimental Data | Accuracy Gap |
| Ortho-Substitution | Assumes linear additivity. | Shows "Steric Inhibition of Resonance."[2] | High (Rules predict shielding that doesn't exist). |
| Solvent Effects | Usually standardizes to CDCl | DMSO- | Low to Moderate. |
| Concentration | Ignores | High conc. leads to upfield shifts (~0.5 ppm). | Moderate. |
Recommendation: Always validate computational predictions of ortho-substituted anisoles with experimental HSQC/HMBC data to confirm C-H correlations, as carbon shifts alone can be misleading due to steric twisting.
References
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift additivity rules).
-
Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987. (Source for steric inhibition of resonance mechanisms).[2]
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Authoritative source for Inverse Gated Decoupling and qNMR protocols).
-
SDBS. Spectral Database for Organic Compounds. AIST, Japan. (Source for baseline Anisole and 4-Nitroanisole shifts).
- Singh, S., et al.
Sources
Safety Operating Guide
4-Bromo-3-nitroanisole proper disposal procedures
Executive Summary & Chemical Profile
Objective: This guide defines the operational protocol for the safe containment and disposal of 4-Bromo-3-nitroanisole (CAS: 5344-78-5).[1]
Senior Scientist Insight: While often treated as a generic halogenated aromatic, this compound presents a specific logistical challenge due to its low melting point (32–34 °C) .[2] In many active laboratories, this compound hovers between solid and liquid states.[2] Standard solid waste protocols often fail when this compound melts inside waste drums, leading to secondary containment breaches.[2]
Safety Critical: Treat this material as a Halogenated Organic with potential thermal instability. Do not dispose of via municipal drains or standard trash.
Chemical & Physical Data for Disposal Logistics
| Property | Value | Operational Implication |
| CAS Number | 5344-78-5 | Unique identifier for waste manifesting.[3][4] |
| Physical State | Solid (Low Melting) | Risk: May liquefy in warm storage areas (>30°C). |
| Melting Point | 32–34 °C | Requires leak-proof secondary containment even for "solid" waste. |
| Flash Point | 113 °C (Closed Cup) | Classified as Combustible (Class IIIB), not Flammable.[2] |
| Hazards (GHS) | H315, H319, H335 | Irritant to skin, eyes, and respiratory system.[2][5] |
| Reactivity | Nitro-aromatic | Incompatible with strong bases and reducing agents. |
Pre-Disposal Assessment & Segregation
Before handling, you must validate the waste stream.[2] The presence of the bromine atom and the nitro group dictates the incineration pathway.
The Segregation Logic (Self-Validating System)
-
Rule 1: Halogenated Stream. The bromine atom necessitates disposal in "Halogenated Waste" streams. Incinerators require specific scrubbers to neutralize Hydrogen Bromide (HBr) gas generated during combustion.
-
Rule 2: Base Isolation. Never mix nitro-anisoles with strong alkaline waste (e.g., NaOH, KOH).[2]
Operational Disposal Protocol
A. Personal Protective Equipment (PPE)
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).
-
Why: Nitro-aromatics can be absorbed transdermally. Double-gloving is recommended during spill cleanup.
-
-
Respiratory: If handling large quantities of the powder/crystals outside a fume hood, use an N95 or P100 respirator to prevent inhalation of dust (H335).[2]
B. Solid Waste Disposal (Pure Substance/Crystals)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant screw cap.
-
Crucial Step: Verify the lid liner is Teflon (PTFE) or polyethylene, not paper/cardboard, which can degrade if the solid melts.[2]
-
-
Transfer: Transfer the solid into the container. Do not fill more than 80% capacity.
-
Labeling: Apply a hazardous waste label immediately.
-
Secondary Containment: Place the jar into a clear plastic bag (Ziploc type) before placing it into the main lab waste drum. This protects against leakage if the lab temperature rises above 32°C.
C. Liquid Waste Disposal (Solutions)
-
Solvent Compatibility: Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate).[2]
-
Stream Selection:
-
If solvent is Halogenated (DCM, Chloroform)
Halogenated Waste Stream .[2] -
If solvent is Non-Halogenated (Acetone, Methanol)
Still Halogenated Waste Stream .[2][8] -
Reasoning: Even small amounts of this compound render the entire non-halogenated solvent volume "Halogenated" for regulatory purposes (EPA "Mixture Rule" logic).
-
-
Pouring: Decant into the Halogenated Waste carboy (typically HDPE). Use a funnel to prevent spills.
-
Logging: Record the estimated amount (grams) of this compound on the waste tag.
Visualization: Waste Decision Workflow
The following diagram illustrates the logical flow for categorizing and packaging this compound waste.
Caption: Decision logic for this compound disposal, emphasizing the "Halogenated" default and melt-risk mitigation.
Emergency Contingencies
Scenario: Benchtop Spill (Solid Powder)
-
Isolate: Alert nearby personnel.
-
PPE: Don nitrile gloves, safety glasses, and a lab coat.[2]
-
Containment: Do not dry sweep if dust generation is high. Cover with a wet paper towel (water) to dampen.
-
Cleanup: Scoop up the damp material/paper towels.
-
Disposal: Place all cleanup materials into the Solid Halogenated Waste container.
-
Decontamination: Wipe the surface with a mild soap solution. Avoid Acetone.
-
Why: Acetone is flammable and increases the permeability of nitrile gloves, potentially carrying the dissolved nitro-compound through to the skin.[2]
-
Scenario: Skin Exposure
-
Immediate Action: Wash with copious amounts of soap and water for 15 minutes.
-
Contraindication: Do not use organic solvents (ethanol/methanol) to wash skin; this accelerates absorption.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79288, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EPA Hazardous Waste | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. my.alfred.edu [my.alfred.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. This compound | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lifechempharma.com [lifechempharma.com]
- 7. fishersci.com [fishersci.com]
- 8. wku.edu [wku.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Bromo-3-nitroanisole
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. The compound 4-Bromo-3-nitroanisole (CAS No. 5344-78-5) is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] However, its utility is matched by its potential hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring that scientific professionals can manage the associated risks with confidence and precision. The following protocols are designed not as a mere checklist, but as a self-validating system of safety, grounded in the specific chemical properties of the substance.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific risks posed by this compound is critical for selecting appropriate PPE. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary layers of protection.
-
Dermal Hazard (Skin): this compound is classified as causing skin irritation (H315).[4][5][6] Direct contact can lead to redness, inflammation, and discomfort. Protection is therefore not merely advisable, but essential.
-
Ocular Hazard (Eyes): The compound is designated as causing serious eye irritation (H319).[4][5][6] Accidental splashing can result in significant pain and potential damage to the cornea. The solid, crystalline nature of the compound at room temperature also presents a risk of mechanical irritation from dust particles.
-
Respiratory Hazard (Inhalation): As a solid, this compound can form dust during weighing or transfer. It is classified as potentially causing respiratory irritation (H335).[4][5][6] Inhaling these particles can lead to irritation of the nose, throat, and lungs.
Quantitative Safety Data
A summary of key physical and chemical properties is essential for a comprehensive risk assessment.
| Property | Value | Source(s) |
| CAS Number | 5344-78-5 | [4][5] |
| Molecular Formula | C₇H₆BrNO₃ | [4][7] |
| Molecular Weight | 232.03 g/mol | [4] |
| Physical State | Solid | [5] |
| Melting Point | 29 - 34 °C (84.2 - 93.2 °F) | [5] |
| Boiling Point | 153-154 °C / 13 mmHg | [2] |
| Flash Point | >110 °C (>230 °F) | [5] |
| GHS Hazard Codes | H315, H319, H335 | [4][5] |
Core PPE Requirements: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered PPE strategy is required. The following sections detail the minimum requirements and best practices for each area of protection.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[8] They must provide a complete seal around the eyes to protect from dust, splashes, and vapors.[9][10]
-
Best Practice: When there is a significant risk of splashing (e.g., when handling larger quantities or solutions), a face shield should be worn in addition to chemical splash goggles.[8][10]
Hand Protection
-
Minimum Requirement: Chemical-resistant gloves are required at all times.[6] Disposable nitrile gloves provide a good baseline of protection for incidental contact.[5][8]
-
Best Practice & Causality: For prolonged contact or handling of nitro-compounds, Butyl rubber gloves are highly recommended.[11] The molecular structure of butyl rubber provides superior resistance to nitro-aromatic compounds compared to standard nitrile. Always check the manufacturer's glove compatibility charts. Gloves should be inspected for any signs of degradation or puncture before each use.
Body Protection
-
Minimum Requirement: A properly fitting, buttoned laboratory coat must be worn to protect the skin and personal clothing.[8]
-
Best Practice: For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, consider using disposable coveralls made of a chemical-resistant material like polyethylene-coated fabric (e.g., Tyvek).[9][12] Ensure that clothing worn under the lab coat is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in case of a fire.[8]
Respiratory Protection
-
Minimum Requirement: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Best Practice: If engineering controls like a fume hood are not feasible or are insufficient to control dust, a respirator is required.[9] A NIOSH-approved N95 dust mask is the minimum recommended type for solid particulates. For any required respirator use, personnel must be part of a formal respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA.[8]
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for appropriate PPE selection and use when handling this compound.
Caption: PPE selection and use workflow for this compound.
Operational Protocol: Donning and Doffing Procedures
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Step-by-Step Donning (Putting On) Protocol
-
Select and Inspect: Gather all necessary PPE. Inspect each item, especially gloves, for any defects.
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): If a respirator is necessary, perform a user seal check.
-
Eye and Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing (Taking Off) Protocol
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves in a designated hazardous waste container.
-
Face Shield (if used): Remove the face shield by handling the headband, avoiding touching the front surface.
-
Goggles: Remove goggles from the back of your head forward.
-
Lab Coat/Coverall: Unbutton the lab coat. Peel it off your shoulders, turning the sleeves inside out as you remove it. Fold the coat so the contaminated exterior is folded inward. Place it in a designated laundry receptacle or disposal bag.
-
Respirator (if used): Remove the respirator last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[5][6]
Disposal and Decontamination of Materials
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, including gloves, N95 masks, and coveralls, must be disposed of as hazardous waste.[6] Place items in a clearly labeled, sealed waste bag or container designated for "Halogenated Organic Waste."[13]
-
Empty Containers: An "empty" container that held this compound must be treated as hazardous waste.[13] To decontaminate for disposal as non-hazardous glass or plastic, triple-rinse the container with a suitable organic solvent (e.g., acetone). This rinsate is now considered hazardous waste and must be collected and disposed of in the appropriate liquid halogenated organic waste container.[13]
Emergency First Aid Procedures
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][6] If you feel unwell or if breathing is difficult, call a poison center or doctor.[5][6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[6]
References
-
This compound | C7H6BrNO3 | CID 79288 - PubChem. National Center for Biotechnology Information. [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. Occupational Safety and Health Administration. [Link]
-
SAFETY DATA SHEET - this compound. Acros Organics. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]
-
Chemical Resistant Gloves and Clothing - Creative Safety Supply. Creative Safety Supply. [Link]
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
-
This compound Manufacturer, Supplier, and Exporter in India. V & V Pharma Industries. [Link]
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- 4. This compound | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAS 5344-78-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 9. falseguridad.com [falseguridad.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
